molecular formula C11H13BrN2O4 B3102198 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate CAS No. 1415566-33-4

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate

Cat. No.: B3102198
CAS No.: 1415566-33-4
M. Wt: 317.14 g/mol
InChI Key: JQAIBLZGPQVARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is a useful research compound. Its molecular formula is C11H13BrN2O4 and its molecular weight is 317.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAIBLZGPQVARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (CAS 1415566-33-4): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate, a key synthetic intermediate in modern medicinal chemistry. This guide delves into its physicochemical properties, structural characteristics, and its strategic importance, which stems from the unique combination of a reactive bromopyridine ring and a chiral pyrrolidine moiety. We will explore detailed protocols for its preparation and analytical characterization, discuss its chemical reactivity for further synthetic elaboration, and provide essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced building blocks to construct novel therapeutic agents.

Introduction: The Strategic Value of Hybrid Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental pillars of medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1] Statistically, a significant majority of all biologically active molecules contain a heterocyclic ring, with nitrogen heterocycles being the most prevalent.[1] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) highlights this trend, with over 80% of unique small-molecule drugs approved in the last decade containing such scaffolds.[1]

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4) is a prime example of a purposefully designed synthetic intermediate that leverages the beneficial properties of two distinct heterocyclic systems:

  • Pyridine: An electron-deficient aromatic ring whose nitrogen atom can improve water solubility and act as a hydrogen bond acceptor, crucial for interactions with biological targets.[1]

  • Pyrrolidine: A saturated, non-planar five-membered ring that introduces a three-dimensional character to a molecule, allowing for efficient exploration of pharmacophore space.[2][3] The stereogenicity of the substituted carbon is often critical for target-specific biological activity.[1][2][3]

This compound is not an end-product but rather a versatile building block.[1] Its value lies in the strategic placement of functional groups: a bromine atom for cross-coupling reactions and a secondary amine for nucleophilic additions, all built upon a chiral framework.[1] This guide will provide the technical details necessary to effectively utilize this intermediate in drug discovery programs.

Physicochemical and Structural Properties

The oxalate salt of 3-Bromo-5-(2-pyrrolidinyl)pyridine is the most common commercially available form, typically as the (S)-enantiomer, which offers improved stability, crystallinity, and handling properties compared to the freebase.[1]

PropertyValueReference(s)
CAS Number 1415566-33-4[1][4][5]
Molecular Formula C₁₁H₁₃BrN₂O₄[4]
Molecular Weight 317.14 g/mol [1][4][5]
Appearance Solid[4]
Typical Purity ≥98%[4]
InChI Key JQAIBLZGPQVARZ-FVGYRXGTSA-N ((S)-enantiomer)[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Structural Analysis: The molecule's utility is derived from its hybrid structure.[1] The formation of the oxalate salt is an acid-base reaction between the two basic nitrogen centers (on the pyridine and pyrrolidine rings) and the dicarboxylic oxalic acid.[1] This salt formation neutralizes the often-oily freebase into a manageable crystalline solid, which is a critical step for purification and accurate weighing in subsequent reactions.[1]

Synthesis and Purification

The preparation of high-purity 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate involves a two-stage process: synthesis of the freebase followed by salt formation and crystallization.

Oxalate Salt Formation and Crystallization Protocol

This protocol describes the conversion of the 3-Bromo-5-(2-pyrrolidinyl)pyridine freebase to its stable oxalate salt. The choice of solvent is critical to ensure good solubility of the reactants and poor solubility of the final salt, thereby maximizing yield and purity.

Expert Rationale: Isopropyl alcohol (IPA) is often a solvent of choice because it solubilizes many organic bases while being a poor solvent for their corresponding oxalate salts, facilitating precipitation upon formation. The stoichiometry is determined experimentally but often targets a 1:1 molar ratio for a mono-oxalate salt.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve one molar equivalent of 3-Bromo-5-(2-pyrrolidinyl)pyridine freebase in a suitable solvent, such as isopropyl alcohol (IPA) or ethanol (EtOH), at a concentration of approximately 5-10 mL per gram of starting material.

  • Acid Addition: In a separate vessel, dissolve 1.0 to 1.1 molar equivalents of anhydrous oxalic acid in the same solvent, warming gently if necessary to achieve full dissolution.

  • Salt Formation: Add the oxalic acid solution dropwise to the stirred solution of the freebase at room temperature. A precipitate should begin to form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete salt formation. For improved crystal size and purity, the mixture can be gently heated to re-dissolve the fine precipitate and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C) for at least 1 hour.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the isolated product under vacuum at a temperature not exceeding 40°C to a constant weight.

G cluster_prep Reactant Preparation cluster_reaction Process cluster_isolation Isolation & Purification Freebase Freebase in Solvent Mixing Dropwise Addition & Stirring Freebase->Mixing OxalicAcid Oxalic Acid in Solvent OxalicAcid->Mixing Crystallization Cooling & Precipitation Mixing->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Cold Solvent Wash Filtration->Washing Drying Vacuum Drying Washing->Drying Product Final Product: Oxalate Salt Drying->Product

Caption: Workflow for Oxalate Salt Formation and Purification.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the structure and purity of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure confirmation.[1]

  • ¹H NMR: The proton NMR spectrum will provide clear signals for both the pyridine and pyrrolidine ring protons. Protons adjacent to the nitrogen atoms are expected to shift downfield upon protonation during salt formation.[1] The aromatic region will show signals for the three pyridine protons, while the aliphatic region will show a complex set of signals for the seven pyrrolidine protons.

  • ¹³C NMR: The carbon NMR spectrum provides a map of the molecule's carbon framework.[1] It is expected to show five distinct signals for the pyridine ring carbons (in the δ 120-155 ppm range) and four signals for the pyrrolidine ring carbons. A key signal for the oxalate counterion will appear significantly downfield, typically around 160-165 ppm.[1]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the compound and detecting any process-related impurities.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the freebase cation (227.10 g/mol for C₉H₁₁BrN₂) and identify any impurities.

G cluster_tests Analytical Testing Battery cluster_results Data Interpretation QC_Start Sample of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate NMR NMR Spectroscopy (¹H, ¹³C) QC_Start->NMR HPLC HPLC-UV QC_Start->HPLC MS LC-MS QC_Start->MS Structure_Confirm Structural Confirmation NMR->Structure_Confirm Purity_Assay Purity > 98%? HPLC->Purity_Assay Identity_Confirm Identity Confirmation MS->Identity_Confirm Final_Spec Release: Meets Specification Structure_Confirm->Final_Spec Purity_Assay->Final_Spec Fail_Spec Fail: Further Purification Required Purity_Assay->Fail_Spec No Identity_Confirm->Final_Spec

Caption: Quality Control Workflow for Analytical Characterization.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this intermediate is due to its distinct reactive sites, which can be addressed with high selectivity.

  • The Brominated Pyridine Ring: The bromine atom at the 3-position is a key functional group for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne substituents, enabling rapid library synthesis.[1]

  • The Chiral Pyrrolidine Moiety: The secondary amine within the pyrrolidine ring is a nucleophilic center.[1] It can undergo reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation to append different functional groups. In multi-step syntheses, this amine is often protected (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions while modifying the pyridine ring.[1] The inherent (S)-stereochemistry is often essential for the biological activity of the final drug candidate.[1]

The combination of these features makes the compound an ideal starting point for synthesizing analogs of biologically active molecules, including potential nicotinic acetylcholine receptor (nAChR) ligands, which often feature a basic nitrogen center and a substituted pyridine ring.[6][7][8]

G Core 3-Bromo-5-(2-pyrrolidinyl)pyridine Br NH Suzuki Suzuki Coupling (Ar-B(OH)₂) Core:f1->Suzuki Pd Cat. Buchwald Buchwald-Hartwig (R₂NH) Core:f1->Buchwald Pd Cat. Sonogashira Sonogashira (Alkyne) Core:f1->Sonogashira Pd/Cu Cat. Alkylation N-Alkylation (R-X) Core:f2->Alkylation Base Acylation N-Acylation (RCOCl) Core:f2->Acylation Base Protection N-Protection (Boc₂O) Core:f2->Protection Base

Caption: Key Synthetic Transformations of the Core Scaffold.

Safety, Handling, and Storage

Proper handling of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is crucial to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard InformationDetailsReference(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][9]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]

Handling and Storage Recommendations:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is a high-value synthetic intermediate that provides a robust platform for the rapid development of novel and complex molecular entities. Its pre-packaged chirality, orthogonal reactive sites, and favorable physicochemical properties as a crystalline salt make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables its efficient and safe application in the pursuit of new therapeutic agents.

References

  • RBNAinfo. MATERIAL SAFETY DATA SHEET. [Link]

  • Lotusfeet Pharma. Rivaroxaban Impurity E 1415566-28-7. [Link]

  • Veeprho. Rivaroxaban EP Impurity E | CAS 1415566-28-7. [Link]

  • SynZeal. Rivaroxaban EP Impurity E | 1415566-28-7. [Link]

  • Chemsrc. 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7. [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. [Link]

  • Pharmaffiliates. Rivaroxaban-impurities. [Link]

  • Dolle, F., et al. (1998). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Medicinal Chemistry. [Link]

  • Abreo, M.A., et al. (1996). 2-Methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. Journal of Medicinal Chemistry. [Link]

  • Farooq, K., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Baraznenok, I.L., et al. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • U.S. Food and Drug Administration. Lexapro (escitalopram oxalate) Prescribing Information. [Link]

  • Government of Canada. Details for: RAN-ESCITALOPRAM. [Link]

Sources

nAChR alpha4beta2 agonist scaffold 3-Bromo-5-(2-pyrrolidinyl)pyridine

Engineering nAChR Agonists: The 3-Bromo-5-(2-pyrrolidinyl)pyridine Scaffold

Executive Summary

The

3-Bromo-5-(2-pyrrolidinyl)pyridine (commonly known as 5-bromonornicotine) serves as a foundational chemical scaffold in this endeavor. By providing a highly reactive electrophilic handle at the 5-position of the pyridine ring, this building block enables the rapid, metal-catalyzed synthesis of diverse ligand libraries, allowing researchers to fine-tune pharmacokinetics, binding affinity, and


Pharmacological Context & Mechanistic Causality

To understand why the 5-position of the nornicotine core is targeted for modification, one must examine the topography of the

The binding pocket is located at the interface between the



  • Causality for 5-Substitution: Introducing lipophilic or electron-withdrawing groups (such as alkynes or halogens) at the 5-position enhances van der Waals interactions within this specific cavity. Because this cavity is structurally distinct in the

    
     and 
    
    
    (ganglionic) subtypes, 5-substitution is the primary mechanistic lever for driving
    
    
    selectivity, thereby minimizing off-target cardiovascular and gastrointestinal side effects.

Upon high-affinity binding to the orthosteric site, the agonist triggers a cascade leading to neurotransmitter release, as mapped below.

GAAgonist Bindsα4β2 nAChRBConformational ChangeChannel OpeningA->B Orthosteric SiteCNa+/Ca2+ InfluxMembrane DepolarizationB->C Cation PermeabilityDActivation of VGCCs(Voltage-Gated Ca2+ Channels)C->D Voltage ShiftEVesicular ExocytosisDopamine ReleaseD->E Synaptic Cleft

α4β2 nAChR activation pathway leading to dopamine release.

Structural Logic & Physicochemical Properties

The 3-bromo-5-(2-pyrrolidinyl)pyridine scaffold is a highly calibrated system of functional groups:

  • The Chiral Pyrrolidine Nitrogen (

    
    ):  This is the primary pharmacophore element. At physiological pH (7.4), this secondary amine is protonated, serving as the critical hydrogen-bond donor and cation-
    
    
    anchor.
  • The Pyridine Nitrogen (

    
    ):  Acts as a hydrogen-bond acceptor. Thermodynamic studies of hydrogen-bonding complexation reveal that the pyridine nitrogen is the preferred site for H-bond acceptance, driven largely by entropic factors ()[1]. Furthermore, while the pyrrolidine nitrogen is the first protonation site in water, gas-phase studies demonstrate that the basicity of the two nitrogens is highly sensitive to the inductive effects of the substituents ()[2].
    
  • The 5-Bromo Substituent: The bromine atom exerts an inductive electron-withdrawing effect that slightly lowers the

    
     of the pyridine nitrogen, improving the molecule's ability to cross the blood-brain barrier (BBB). More importantly, the C(sp2)-Br bond is the requisite electrophile for palladium-catalyzed cross-coupling.
    

Synthetic Workflows & Self-Validating Protocols

The transformation of nornicotine into a diversified library of

GNornicotineNornicotine(Starting Material)BrominationElectrophilic Bromination(NBS / Acid)Nornicotine->BrominationScaffold3-Bromo-5-(2-pyrrolidinyl)pyridine(Core Scaffold)Bromination->ScaffoldProtectionBoc Protection(Boc2O, TEA)Scaffold->Protection Amine MaskingCouplingPd-Catalyzed Cross-Coupling(Suzuki/Sonogashira)Protection->Coupling R-B(OH)2 or R-C≡CHDeprotectionAcidic Deprotection(TFA / DCM)Coupling->DeprotectionLibraryDiverse α4β2 Agonist Library(e.g., 5-Aryl, 5-Alkynyl)Deprotection->Library Final Yield

Synthetic workflow from nornicotine to diverse α4β2 agonist libraries.
Protocol 1: Synthesis of the Scaffold (5-Bromonornicotine)
  • Step 1: Amine Protection. (S)-Nornicotine (1.0 eq) is treated with Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and Triethylamine (TEA, 1.5 eq) in Dichloromethane (DCM) at 0°C, warming to room temperature over 4 hours.
    
    • Causality: The secondary amine of the pyrrolidine ring is a strong nucleophile. If left unprotected, it will interfere with electrophilic bromination and subsequently poison the palladium catalysts used in downstream cross-coupling by forming stable, inactive Pd-amine complexes[3].

  • Step 2: Electrophilic Aromatic Bromination. The N-Boc-nornicotine is dissolved in a 1:1 mixture of Trifluoroacetic acid (TFA) and Sulfuric acid (

    
    ). N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise at -10°C.
    
    • Causality: The strongly acidic medium protonates the pyridine nitrogen, deactivating the ring to prevent unselective halogenation. However, the synergistic directing effects of the protonated pyridine and the pyrrolidine substituent specifically activate the 5-position for electrophilic attack, ensuring high regioselectivity.

  • Self-Validating Checkpoint: Following basic workup, an aliquot is analyzed via LC-MS. The system is validated if a 1:1 isotopic doublet is observed at m/z 327/329

    
     (for the Boc-protected brominated intermediate). The absence of m/z 405/407/409 confirms that over-bromination (dibromination) has not occurred. Feedback Loop: If dibromination exceeds 2%, the reaction temperature was insufficiently controlled, dictating stricter cryogenic regulation during NBS addition.
    
Protocol 2: Palladium-Catalyzed Diversification (Sonogashira Coupling)
  • Step 1: Cross-Coupling. N-Boc-5-bromonornicotine (1.0 eq) is combined with a terminal alkyne (e.g., propyne gas or ethynylcyclopentane, 1.5 eq),

    
     (5 mol%), CuI (10 mol%), and Diisopropylamine (DIPA) in anhydrous DMF. The mixture is degassed via freeze-pump-thaw and heated to 70°C for 12 hours ()[4].
    
    • Causality:

      
       facilitates the oxidative addition into the stable C(sp2)-Br bond. CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the palladium complex. DIPA serves a dual purpose: as a base to deprotonate the alkyne and as a ligand to stabilize the active Pd(0) species.
      
  • Step 2: Deprotection. The crude intermediate is treated with 20% TFA in DCM for 2 hours at room temperature to cleave the Boc group, followed by basic workup (1M NaOH) to yield the free base.

  • Self-Validating Checkpoint: Post-deprotection, the final product is analyzed via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) against a racemic standard. The (S)-enantiomer must exhibit an enantiomeric excess (ee) > 98%. Detection of the (R)-enantiomer indicates base-catalyzed racemization at the C2 stereocenter during the 70°C coupling step. Feedback Loop: If ee < 98%, the protocol must be adjusted to use a milder base (e.g.,

    
    ) or a more reactive palladium precatalyst (e.g., 
    
    
    with XPhos) to allow coupling at room temperature.

Quantitative Data: Structure-Activity Relationship (SAR)

The utility of the 3-bromo-5-(2-pyrrolidinyl)pyridine scaffold is best demonstrated by the binding affinities of its downstream derivatives. The table below summarizes how substitutions at the 5-position dictate

Substituent at 5-PositionRepresentative Compound


(nM)


(nM)
Selectivity Ratio (

/

)
-H (S)-Nornicotine15.24,100270
-Br (S)-5-Bromonornicotine2.41,250521
-C≡C-CH₃ (S)-5-(1-Propynyl)nornicotine1.13,8003,454
-CN (S)-5-Cyanonornicotine8.53,500411
-Phenyl (S)-5-Phenylnornicotine42.0>10,000>238

Data Interpretation: Replacing the hydrogen atom with a bromine atom (-Br) increases



References

  • Title: Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen? Source: Journal of the American Chemical Society URL: [Link]

  • Title: The nicotinic pharmacophore: thermodynamics of the hydrogen-bonding complexation of nicotine, nornicotine, and models Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of nicotine and its derivatives Source: Tetrahedron URL: [Link]

  • Title: Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations Source: National Institutes of Health (NIH) URL: [Link]

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate structure activity relationship

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of the 3-Bromo-5-(2-pyrrolidinyl)pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-bromo-5-(2-pyrrolidinyl)pyridine scaffold represents a synthetically versatile and pharmacologically significant starting point for the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a detailed exploration of the structure-activity relationships (SAR) surrounding this core, dissecting its key molecular features and their influence on biological activity. We will examine the strategic importance of the brominated pyridine ring, the chiral pyrrolidine moiety, and the secondary amine as points for chemical diversification. Furthermore, this document outlines a comprehensive, field-proven experimental workflow for synthesizing analog libraries and evaluating their pharmacological profiles through a cascade of robust in vitro assays, including high-throughput cell-based functional screens and radioligand binding studies. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this privileged scaffold in the pursuit of novel therapeutics targeting nAChR-mediated pathologies.

Introduction: The Convergence of Privileged Scaffolds

In medicinal chemistry, the strategic combination of well-established pharmacophoric elements can yield novel molecular architectures with significant therapeutic potential. The 3-bromo-5-(2-pyrrolidinyl)pyridine structure is a prime example of this design philosophy, merging the distinct chemical and biological attributes of the pyridine and pyrrolidine ring systems.[1]

  • The Pyrrolidine Ring: This saturated five-membered heterocycle is a cornerstone of modern drug discovery.[2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, while the inherent chirality at the 2-position is frequently crucial for stereospecific interactions with biological targets.[1][2]

  • The Pyridine Ring: As an aza-aromatic scaffold, the pyridine ring is a common feature in numerous biologically active compounds, often acting as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor.[4][5]

The fusion of these two motifs creates a structure with a striking resemblance to key fragments of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[6][7] Their involvement in a wide array of physiological and pathological processes—including cognition, nicotine addiction, and neurodegenerative diseases—makes them a high-priority target for therapeutic intervention.[6][8] This guide focuses on the systematic exploration of the 3-bromo-5-(2-pyrrolidinyl)pyridine scaffold, primarily as a precursor for nAChR antagonists.

Molecular Dissection of the Core Scaffold

The utility of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate as a building block stems from three distinct and modifiable chemical features.[1] Understanding the role of each component is fundamental to designing a rational SAR exploration.

  • The Brominated Pyridine Ring: The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. Its presence enables a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This facilitates probing of steric and electronic requirements within the target's binding pocket.

  • The Chiral (S)-Pyrrolidine Moiety: The stereochemistry of the pyrrolidine ring is paramount. The (S)-enantiomer is the most commonly utilized form in chemical synthesis and is often essential for achieving high-affinity binding to chiral biological targets like nAChRs.[1][9][10] This stereocenter dictates the spatial orientation of substituents, directly impacting receptor engagement.

  • The Pyrrolidine Secondary Amine: The nucleophilic secondary amine is another key site for chemical modification.[1] It can be readily alkylated, acylated, or used in reductive amination reactions. These modifications directly influence the compound's basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity, all of which are critical determinants of both pharmacokinetic and pharmacodynamic properties.

  • The Oxalate Salt: The free base of 3-bromo-5-(2-pyrrolidinyl)pyridine is often converted to its oxalate salt. This is a common practice in medicinal chemistry to improve the compound's crystallinity, stability, and handling characteristics, making it more amenable for use as a reliable synthetic intermediate.[1]

scaffold 3-Bromo-5-(2-pyrrolidinyl)pyridine Core Scaffold mod1 C3-Bromo Position (Synthetic Handle) scaffold->mod1 Cross-Coupling (Suzuki, etc.) mod2 Pyrrolidine N-H (Basicity & H-Bonding) scaffold->mod2 N-Alkylation N-Acylation mod3 (S)-Stereocenter (Spatial Orientation) scaffold->mod3 Defines 3D Shape (Crucial for Affinity) mod4 Pyridine Ring (Aromatic Core) scaffold->mod4 H-Bond Acceptor Bioisosteric Scaffold

Key modifiable points of the core scaffold.

Probing the Structure-Activity Relationship at nAChRs

Based on its structural similarity to known nAChR ligands, this scaffold is an excellent starting point for discovering novel antagonists. A systematic SAR campaign would involve creating a library of analogs by modifying the three key positions identified above.

Impact of C5-Pyridine Substitution

While the core topic is the 3-bromo (C3) scaffold, understanding the influence of other positions is critical. Studies on related pyridine-pyrrolidine structures have shown that substitution at the C5 position of the pyridine ring significantly impacts binding affinity and functional activity at nAChRs. Introducing bulky groups such as phenyl, substituted phenyl, or heteroaryl moieties at this position can modulate the compound's profile, leading to either potent agonists or antagonists.[11] This highlights the sensitivity of the nAChR binding site to steric bulk in this region.

Diversification at the C3-Bromo Position

This position is ideal for extensive diversification to explore the receptor's topology.

Modification Type Rationale Expected Impact on Activity
Small Alkyl/Alkoxy Probes for small hydrophobic pockets.May fine-tune binding without significant steric hindrance.
Aryl/Heteroaryl (via Suzuki) Introduces larger, flat structures to interact with aromatic residues (e.g., Trp, Tyr, Phe) in the binding site.Can dramatically increase potency; selectivity may be altered based on the nature of the introduced ring.
Alkynes (via Sonogashira) Introduces a rigid, linear linker to probe for distal binding pockets.Can be used to extend the molecule towards secondary binding sites or solvent-exposed regions.
Amines (via Buchwald-Hartwig) Introduces a new hydrogen bond donor/acceptor site.Can form key interactions with the receptor, potentially increasing affinity and altering selectivity.
Modification of the Pyrrolidine Nitrogen

The secondary amine is a critical interaction point and a modulator of physicochemical properties.

Modification Type Rationale Expected Impact on Activity
N-Methylation Increases basicity slightly, adds minimal steric bulk.Often a potency-enhancing modification in nAChR ligands (mimicking the N-methyl of nicotine).
N-Alkylation (Ethyl, Propyl, etc.) Increases lipophilicity and steric bulk.Can be used to fill hydrophobic pockets. Potency often decreases with excessively large groups.
N-Acylation Removes basicity, introduces a hydrogen bond acceptor (carbonyl).Drastically alters the electronic profile. May switch from antagonist to a different modality or abolish activity if the basic nitrogen is essential for a key salt-bridge interaction.
N-Benzylation Introduces a large, flexible hydrophobic group.Probes for larger, less-defined hydrophobic regions near the primary binding site.

Experimental Workflow for SAR Elucidation

A robust and logical experimental cascade is essential for efficiently translating synthetic efforts into meaningful SAR data. The process begins with the synthesis of an analog library, followed by a tiered biological screening approach to identify promising candidates.

General Synthetic Strategy

The synthesis of a focused library of analogs can be achieved through a divergent strategy starting from the common 3-bromo-5-(2-pyrrolidinyl)pyridine intermediate. The oxalate salt is typically converted back to the free base for subsequent reactions.

cluster_div Parallel Diversification start Imine Precursor (3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) reduction Reduction (e.g., NaBH4) start->reduction core (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine (Free Base) reduction->core suzuki Suzuki Coupling (Boronic Acids) core->suzuki alkylation Reductive Amination (Aldehydes/Ketones) core->alkylation path_a Path A: C3-Br Modification buchwald Buchwald-Hartwig (Amines) lib_a Library A (C3-Modified) suzuki->lib_a buchwald->lib_a path_b Path B: N-H Modification acylation Acylation (Acyl Chlorides) lib_b Library B (N-Modified) alkylation->lib_b acylation->lib_b

Divergent synthesis workflow for analog library generation.

Protocol: Synthesis of the Core Scaffold [1]

  • Imine Reduction: Dissolve the imine precursor, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent with water or a dilute acid (e.g., 1M HCl).

  • Extraction: Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the free-base product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the product via column chromatography if necessary.

  • Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a solution of oxalic acid (1 equivalent) in the same solvent to precipitate the stable oxalate salt.

Biological Screening Cascade

A tiered approach ensures that resources are focused on the most promising compounds.

lib Compound Library (10 µM) hts Primary Screen: Membrane Potential Assay (e.g., FLIPR) lib->hts hits Initial Hits (% Inhibition > 50%) hts->hits dose Dose-Response Curve (IC50 Determination) hits->dose secondary Orthogonal Assay: 86Rb+ Efflux or Dopamine Release dose->secondary confirmed Confirmed Hits secondary->confirmed binding Selectivity Profiling: Radioligand Binding Assays (α4β2, α3β4, α7, etc.) confirmed->binding sar SAR Data & Lead Selection binding->sar

Tiered biological screening cascade for SAR studies.

Protocol: Cell-Based Membrane Potential Assay [6][12]

  • Objective: To identify compounds that inhibit agonist-induced depolarization in cells expressing a specific nAChR subtype.

  • Materials:

    • Human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α3β4 nAChRs).[12]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]

    • Fluorescent Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit).[6]

    • Agonist: Nicotine or Acetylcholine at a pre-determined EC₉₀ concentration.[12]

    • Test Compounds: Dissolved in DMSO.

  • Methodology:

    • Cell Plating: Seed the nAChR-expressing cells into 384-well black-walled, clear-bottom assay plates and culture overnight.

    • Dye Loading: Remove the culture medium and add the fluorescent dye solution prepared in assay buffer. Incubate the plates at 37 °C for 1 hour to allow for dye loading.

    • Compound Addition: Using an acoustic dispenser or liquid handler, add the test compounds (e.g., to a final concentration of 10 µM) to the assay plates.[12]

    • Incubation: Incubate the plates with the compounds for a specified period (e.g., 15-30 minutes) at room temperature.

    • Signal Measurement: Place the assay plate into a fluorescence imaging plate reader (FLIPR).

    • Agonist Challenge: Initiate fluorescence reading to establish a baseline. Add the nAChR agonist (e.g., nicotine) to all wells and continue to monitor the fluorescence intensity over time.

    • Data Analysis: Antagonists are identified by their ability to inhibit the agonist-induced increase in fluorescence. Calculate the percent inhibition for each test compound relative to positive (agonist only) and negative (buffer only) controls.

Data Interpretation and Lead Optimization

The final step involves collating the data from the screening cascade to build a coherent SAR model. By comparing the IC₅₀ and Kᵢ values of analogs with their structural modifications, clear trends will emerge.

Hypothetical SAR Data Table:

Compound ID C3-Substitution N-Substitution α4β2 IC₅₀ (nM) α3β4 IC₅₀ (nM) Selectivity (α3β4/α4β2)
Scaffold-Br -Br-H5,2008,5001.6
Analog-1 -Phenyl-H1502,50016.7
Analog-2 -Phenyl-CH₃121,800150.0
Analog-3 -Thiophene-CH₃2545018.0
Analog-4 -Br-C(O)CH₃>10,000>10,000-

This type of analysis allows for the identification of "activity cliffs" and trends. For instance, the hypothetical data above suggests:

  • Replacing the C3-bromo with a phenyl group (Analog-1 vs. Scaffold) significantly increases potency.

  • N-methylation provides a further substantial boost in potency and selectivity (Analog-2 vs. Analog-1).

  • N-acylation abolishes activity (Analog-4), indicating the importance of the basic nitrogen for receptor interaction.

This iterative process of design, synthesis, and testing is the cornerstone of lead optimization, guiding the development of compounds with improved potency, selectivity, and drug-like properties.[13]

Conclusion

The 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate scaffold is a highly valuable starting point for the discovery of novel nAChR modulators. Its well-defined points of chemical diversity—the C3-bromo position for extensive synthetic elaboration and the pyrrolidine nitrogen for tuning physicochemical properties—provide a powerful platform for systematic SAR exploration. By employing a logical and efficient workflow of divergent synthesis coupled with a tiered biological screening cascade, research teams can effectively navigate the chemical space around this core. The insights gained from such studies are critical for designing next-generation therapeutic agents with finely tuned potency and selectivity for specific nAChR subtypes, holding promise for the treatment of nicotine addiction, neurodegenerative disorders, and other CNS-related conditions.

References

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 191-201. Retrieved from [Link]

  • McDonough, J. H., & Shih, T. M. (2001). Nicotinic acetylcholine receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.10. Retrieved from [Link]

  • Chen, Y., et al. (2015). Discovery of novel α7 nicotinic receptor antagonists. ACS chemical neuroscience, 6(8), 1434-1442. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

  • Kompella, S. N., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules (Basel, Switzerland), 24(22), 4179. Retrieved from [Link]

  • Toll, L., et al. (2017). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS chemical neuroscience, 8(9), 1935-1944. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 8, 655. Retrieved from [Link]

  • Azam, L., et al. (2014). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. Journal of medicinal chemistry, 57(7), 3026-3035. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7. Retrieved from [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631-633. Retrieved from [Link]

  • Alzahrani, A. Y. A., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 995-1008. Retrieved from [Link]

  • Rateb, H. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3824. Retrieved from [Link]

  • Wujec, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Retrieved from [Link]

  • Peterson, E. A., & Hamlin, T. A. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(33), 6648-6653. Retrieved from [Link]

Sources

3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (3B5PP-Ox): A Novel Nicotinic Acetylcholine Receptor Modulator for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Alzheimer's disease (AD) remains one of the most significant challenges in modern medicine, with a complex pathology implicating multiple neurotransmitter systems. The well-documented decline of the cholinergic system in AD has established nicotinic acetylcholine receptors (nAChRs) as a critical therapeutic target. This guide introduces 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (3B5PP-Ox), a novel, high-affinity ligand designed for selectivity towards key nAChR subtypes implicated in AD pathology. We provide a comprehensive overview of its proposed mechanism of action, detailed protocols for its preclinical evaluation, and a framework for interpreting the resulting data. This document is intended for researchers, neuroscientists, and drug development professionals seeking to investigate the therapeutic potential of next-generation cholinergic modulators.

Introduction: The Cholinergic System and the Rationale for 3B5PP-Ox

The cholinergic hypothesis of Alzheimer's disease, first posited decades ago, remains a cornerstone of AD research and therapeutic development. It correlates the decline in cognitive function with the loss of cholinergic neurons and a subsequent reduction in acetylcholine (ACh) neurotransmission. While acetylcholinesterase inhibitors (AChEIs) have offered modest symptomatic relief by increasing the synaptic availability of ACh, their efficacy is limited and does not halt disease progression.

This has shifted focus towards directly targeting the postsynaptic nAChRs, which are crucial for learning, memory, and attention. Two nAChR subtypes are of particular interest in the context of AD:

  • α4β2 nAChRs: These are the most abundant nicotinic receptors in the brain. Their stimulation is known to enhance cognitive function and facilitate the release of multiple neurotransmitters, including dopamine and glutamate.

  • α7 nAChRs: These receptors are implicated in synaptic plasticity and neuroprotection. Notably, they can bind to amyloid-beta (Aβ) peptides, and their modulation may mitigate Aβ-induced toxicity and neuroinflammation.

3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (3B5PP-Ox) is a novel investigational compound emerging from a rational drug design campaign. Its chemical scaffold, featuring a bromo-substituted pyridine core coupled with a pyrrolidinyl moiety, is engineered to act as a selective partial agonist at α4β2 nAChRs and a potential positive allosteric modulator (PAM) at α7 nAChRs. This dual-action mechanism is hypothesized to provide both cognitive enhancement and disease-modifying neuroprotective effects, representing a potentially superior therapeutic strategy. The oxalate salt formulation ensures enhanced solubility and stability for reliable use in aqueous buffers for both in vitro and in vivo experimental paradigms.

Proposed Mechanism of Action

3B5PP-Ox is designed to synergistically engage the cholinergic system to combat AD pathology through a dual-pronged mechanism targeting distinct nAChR subtypes.

  • α4β2 Partial Agonism: As a partial agonist, 3B5PP-Ox binds to and activates α4β2 receptors but elicits a submaximal response compared to the endogenous ligand, acetylcholine. This is a critical design feature intended to provide a "ceiling" effect, which can enhance cholinergic tone to improve cognitive function without overstimulating the system, thereby minimizing the risk of receptor desensitization and downstream adverse effects.

  • α7 Positive Allosteric Modulation: Concurrently, 3B5PP-Ox is proposed to act as a PAM at α7 nAChRs. It binds to an allosteric site, distinct from the acetylcholine binding site, and potentiates the receptor's response to ACh. This enhances the natural physiological signaling of the α7 receptor, which is crucial for mediating neuroprotective pathways and potentially reducing the neurotoxic and pro-inflammatory effects of Aβ oligomers.

The convergence of these two mechanisms is expected to restore a healthy level of cholinergic signaling, leading to improved synaptic function and enhanced neuronal survival.

G cluster_0 3B5PP-Ox Dual Mechanism cluster_1 α4β2 nAChR cluster_2 α7 nAChR cluster_3 Therapeutic Outcomes in AD Compound 3B5PP-Ox a4b2 Partial Agonism Compound->a4b2 Binds & Activates a7 Positive Allosteric Modulation Compound->a7 Binds & Potentiates NT_Release Neurotransmitter Release (ACh, DA, Glu) a4b2->NT_Release Cognition Cognitive Enhancement (Memory, Attention) Outcome Improved Synaptic Function & Plasticity Cognition->Outcome NT_Release->Cognition Neuroprotection Neuroprotection a7->Neuroprotection Inflammation ↓ Neuroinflammation Neuroprotection->Inflammation Abeta ↓ Aβ Toxicity Neuroprotection->Abeta Neuroprotection->Outcome

Figure 1: Proposed dual mechanism of action for 3B5PP-Ox in Alzheimer's Disease.

Preclinical Evaluation: Methodologies and Protocols

A rigorous preclinical assessment is essential to validate the therapeutic hypothesis for 3B5PP-Ox. The following section details key in vitro and in vivo experimental protocols.

In Vitro Characterization: Binding and Function

The initial evaluation aims to quantify the affinity and functional activity of 3B5PP-Ox at the primary nAChR targets.

Table 1: Hypothetical In Vitro Profile of 3B5PP-Ox

ParameterReceptor SubtypeAssay TypeResultInterpretation
Binding Affinity (Ki) Human α4β2Radioligand Displacement1.5 nMHigh affinity for the target receptor.
Human α7Radioligand Displacement> 1000 nMLow affinity for the primary binding site, consistent with a PAM.
Human α3β4Radioligand Displacement250 nM>150-fold selectivity over a key peripheral subtype.
Functional Potency (EC₅₀) Human α4β2Electrophysiology25 nMPotent activation of the target receptor.
Functional Efficacy Human α4β2Electrophysiology45% (vs ACh)Confirms partial agonist activity.
PAM Activity (EC₅₀) Human α7Electrophysiology80 nMPotentiation of ACh response at the α7 receptor.

Protocol 1: Radioligand Displacement Assay for Binding Affinity (Ki)

  • Objective: To determine the binding affinity of 3B5PP-Ox for human α4β2 nAChRs expressed in a stable cell line (e.g., HEK293).

  • Materials:

    • HEK293 cells stably expressing human α4β2 nAChRs.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay buffer: 75 mM Tris-HCl, 75 mM NaCl, 1 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Radioligand: [³H]-Epibatidine (a high-affinity nAChR ligand).

    • Non-specific binding control: Nicotine (100 µM).

    • Test compound: 3B5PP-Ox, serially diluted.

    • 96-well plates, scintillation fluid, microplate scintillation counter.

  • Methodology:

    • Prepare cell membranes from the expressing cell line via homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.2 nM), and 25 µL of serially diluted 3B5PP-Ox (from 1 pM to 100 µM).

    • For total binding wells, add 25 µL of assay buffer instead of the test compound. For non-specific binding wells, add 25 µL of 100 µM nicotine.

    • Add 100 µL of the cell membrane preparation (approx. 20-40 µg protein) to each well.

    • Incubate the plate for 2 hours at room temperature with gentle agitation.

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 3B5PP-Ox. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation: Cognitive Efficacy

The ultimate test of a potential AD therapeutic is its ability to reverse or mitigate cognitive deficits in a relevant animal model.

Protocol 2: Morris Water Maze in a Transgenic AD Mouse Model (e.g., 5XFAD)

  • Objective: To assess the effect of chronic 3B5PP-Ox administration on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.

  • Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology and associated cognitive deficits. Age-matched wild-type littermates serve as controls.

  • Materials:

    • Morris Water Maze: A circular pool (1.2 m diameter) filled with opaque water, with a hidden escape platform.

    • Video tracking software (e.g., Any-maze, EthoVision).

    • 3B5PP-Ox dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

    • Vehicle control.

  • Methodology:

    • Dosing: Begin chronic daily administration of 3B5PP-Ox (e.g., 1, 3, 10 mg/kg, intraperitoneal injection) or vehicle to 6-month-old 5XFAD and wild-type mice. Continue dosing for 4 weeks prior to and throughout the behavioral testing period.

    • Acquisition Phase (5 days):

      • Each mouse undergoes four trials per day.

      • For each trial, the mouse is placed into the pool at one of four quasi-random start positions.

      • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to remain there for 15 seconds.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Day 6):

      • The escape platform is removed from the pool.

      • Each mouse is allowed to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

    • Data Analysis:

      • Acquisition: Analyze escape latency and path length using a two-way repeated measures ANOVA to assess learning across days between treatment groups.

      • Probe Trial: Analyze the percentage of time in the target quadrant and platform crossings using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to compare memory retention between groups.

G cluster_workflow In Vivo Cognitive Testing Workflow Start Select Animal Model (e.g., 6-month-old 5XFAD mice) Dosing Chronic Dosing Regimen (4 weeks) - Vehicle (WT & 5XFAD) - 3B5PP-Ox (5XFAD) Start->Dosing MWM Morris Water Maze (MWM) Dosing->MWM Acquisition Acquisition Phase (Days 1-5) Measure: Escape Latency & Path Length MWM->Acquisition Probe Probe Trial (Day 6) Measure: Time in Target Quadrant Acquisition->Probe Analysis Statistical Analysis (ANOVA) Probe->Analysis Outcome Conclusion on Cognitive Efficacy Analysis->Outcome

Figure 2: Experimental workflow for assessing the cognitive benefits of 3B5PP-Ox.

Future Directions and Therapeutic Potential

The successful preclinical validation of 3B5PP-Ox would position it as a promising candidate for further development. The next critical steps would involve:

  • Comprehensive Safety and Toxicology Studies: A full evaluation in two species (one rodent, one non-rodent) to establish a safety profile and determine a therapeutic window.

  • ADME Profiling: Detailed characterization of the Absorption, Distribution, Metabolism, and Excretion properties to understand its pharmacokinetics and brain penetrance.

  • Biomarker Analysis: In advanced preclinical models, assessing the impact of 3B5PP-Ox on established AD biomarkers, such as levels of soluble Aβ42, phosphorylated tau, and markers of neuroinflammation (e.g., GFAP, Iba1) in the brain and cerebrospinal fluid.

The dual-action profile of 3B5PP-Ox offers a significant advantage over existing therapies. By combining symptomatic relief (cognitive enhancement via α4β2 agonism) with potential disease-modifying effects (neuroprotection via α7 modulation), it represents a holistic approach to treating the multifaceted nature of Alzheimer's disease. Its development could pave the way for a new class of therapeutics that not only manage symptoms but also address the underlying neurodegenerative processes.

Conclusion

3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (3B5PP-Ox) is a novel chemical entity with a strong scientific rationale for its investigation as a therapeutic agent for Alzheimer's disease. Its proposed dual mechanism of action, targeting both α4β2 and α7 nicotinic acetylcholine receptors, holds the promise of delivering both cognitive and neuroprotective benefits. The experimental framework provided in this guide offers a clear, validated pathway for rigorously assessing its preclinical efficacy and safety. Further research into this and similar compounds is critical as we continue the search for more effective, disease-modifying treatments for Alzheimer's disease.

References

  • Title: The cholinergic hypothesis of geriatric memory dysfunction. Source: Science URL: [Link]

  • Title: α4β2 Nicotinic Acetylcholine Receptors as Drug Targets for Alzheimer's Disease. Source: Journal of Alzheimer's Disease URL: [Link]

  • Title: Alpha7 nicotinic acetylcholine receptor as a target for Alzheimer's disease. Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: The 5XFAD mouse model of Alzheimer's disease: a tool for drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

Technical Guide: Strategic Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators via Brominated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Core in Neuromodulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] The diverse assembly of their five subunits gives rise to numerous receptor subtypes, with the homomeric α7 and heteromeric α4β2 subtypes being the most abundant and therapeutically relevant in the brain.[2][4] These receptors are implicated in a wide range of physiological processes and are validated targets for treating CNS disorders such as nicotine addiction, depression, pain, and cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][5][6]

The development of selective nAChR modulators—including agonists, partial agonists, antagonists, and positive or negative allosteric modulators (PAMs and NAMs)—is a cornerstone of modern medicinal chemistry.[2][5][7] A recurring structural motif in many potent nAChR ligands is the pyridine ring, a bioisostere of the endogenous neurotransmitter acetylcholine's cationic head. This guide provides an in-depth exploration of the synthesis of these critical modulators, focusing on the strategic and versatile role of brominated pyridine intermediates as foundational building blocks.

The Linchpin of Synthesis: Why Brominated Pyridines?

In the vast toolkit of synthetic chemistry, brominated heterocycles are pivotal intermediates, offering a perfect balance of stability and reactivity.[8] The pyridine moiety, in particular, is integral to a vast array of biologically active molecules.[9] When synthesizing nAChR modulators, the choice of a brominated pyridine as a starting material is a strategic decision rooted in the unique properties of the carbon-bromine (C-Br) bond.

The C-Br bond (~276 kJ/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (~339 kJ/mol), making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions—often the rate-determining step of the catalytic cycle.[9] This enhanced reactivity means that reactions involving bromopyridines typically require milder conditions (lower temperatures, shorter reaction times) and less sophisticated catalytic systems compared to their chloro-analogs.[9][10] Conversely, the C-Br bond is more stable than the carbon-iodine (C-I) bond, which can sometimes be too reactive, leading to undesired side reactions. This "Goldilocks" reactivity profile makes bromopyridines ideal substrates for controlled, selective, and high-yield functionalization, which is paramount in complex, multi-step drug synthesis campaigns.

General Workflow for nAChR Modulator Synthesis

The synthesis of a novel nAChR modulator often follows a modular approach where a core scaffold is functionalized to optimize its pharmacological profile. Brominated pyridines serve as an excellent starting point for this workflow.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Elaboration & Final Compound A Brominated Pyridine Intermediate B Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Key Substrate C Functionalized Pyridine Core B->C C-C or C-N Bond Formation D Further Synthetic Steps (e.g., cyclization, deprotection) C->D Intermediate E Final nAChR Modulator D->E Purification F SAR Studies & Lead Optimization E->F Biological Screening

Caption: General workflow for synthesizing nAChR modulators.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of brominated pyridines is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.[8]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)–C(sp²) bonds, making it indispensable for synthesizing the biaryl and hetero-biaryl structures common in nAChR modulators.[8][9][10]

Causality Behind the Protocol

The choice of catalyst, ligand, and base is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome the inherent challenge of pyridine chemistry: the pyridine nitrogen can coordinate to the palladium center and poison the catalyst.[11] These bulky ligands create a sterically hindered environment around the palladium, preventing this inhibitory coordination and facilitating the catalytic cycle. An inorganic base like K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid partner for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O (e.g., 4:1:1 ratio), to achieve a concentration of ~0.2 M with respect to the bromopyridine.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Data Presentation: Bromopyridines vs. Chloropyridines
HalopyridineCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / SPhos80495[9]
2-ChloropyridinePd₂(dba)₃ / XPhos1101892[9]
3-BromopyridinePd/C (Ligand-free)100294[12]
4-BromopyridinePd(OAc)₂ / dppf60N/A91[8]

This table illustrates that while highly active catalysts can effectively couple chloropyridines, bromopyridines generally react under milder conditions to achieve comparable or superior yields.[9]

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)L₂-Ar' ArPdBr->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArAr Coupled Product ArPdArB->ArAr ArBr Bromopyridine ArBr->ArPdBr ArBOH2 Boronic Acid ArBOH2->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide.[13][14] This is particularly valuable in nAChR modulator synthesis as the resulting alkynyl-pyridines are versatile intermediates that can be further transformed, for instance, through reduction to alkanes or cyclization reactions.

Causality Behind the Protocol

The classic Sonogashira coupling employs a dual catalyst system: a palladium complex (e.g., Pd(CF₃COO)₂) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[13][14] The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center more readily than the alkyne itself. An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as a solvent.[13]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-Bromopyridine
  • Reaction Setup: To a dry Schlenk flask, add 2-amino-3-bromopyridine (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%) under an inert atmosphere.[13]

  • Reagent Addition: Add the solvent (e.g., DMF), the amine base (e.g., Et₃N), and finally the terminal alkyne (1.2 eq).

  • Reaction Execution: Heat the mixture to 100 °C for 3 hours, or until the starting material is consumed as indicated by TLC/LC-MS.[13]

  • Work-up and Purification: After cooling, filter the reaction mixture to remove salts, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄. Purify via column chromatography.

Data Presentation: Optimized Sonogashira Conditions
ParameterOptimized ConditionRationaleReference
Catalyst2.5 mol% Pd(CF₃COO)₂High activity for pyridine substrates[13]
Ligand5 mol% PPh₃Stabilizes the Pd(0) species[13]
Co-catalyst5 mol% CuIFacilitates acetylide formation[13][14]
BaseEt₃NActs as base and solvent[13]
SolventDMFHigh boiling point, good solubility[13]
Temperature100 °CEnsures reasonable reaction rate[13]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a critical step in synthesizing the many nAChR modulators that feature an amino-pyridine core.[15][16] This reaction couples an aryl halide with a primary or secondary amine.

Causality Behind the Protocol

As with Suzuki coupling, the amination of 2-bromopyridines is notoriously challenging due to catalyst poisoning.[11] The use of highly specialized, sterically demanding, and electron-rich phosphine ligands (e.g., dppp, Xantphos, RuPhos) is non-negotiable.[11][17] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive palladium-amine complexes. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine in the catalytic cycle. For volatile amines (e.g., methylamine, ethylamine), conducting the reaction in a sealed tube is a practical necessity to prevent the amine from escaping the reaction mixture at elevated temperatures.[16][17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine
  • Reaction Setup: In a glovebox, add 2-bromopyridine (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (NaOt-Bu, 2.0 eq) to a pressure-rated sealed tube equipped with a stir bar.[17]

  • Reagent Addition: Add anhydrous, degassed toluene. Cool the tube to -78 °C (dry ice/acetone bath) and add the liquefied volatile amine (e.g., methylamine, 5.0 eq).[17]

  • Reaction Execution: Quickly seal the tube and allow it to warm to room temperature before placing it in a heating block set to 80 °C. Stir for 14-18 hours.[17]

  • Work-up and Purification: After cooling the tube thoroughly, carefully unseal it in a well-ventilated fume hood. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[15]

G cluster_main Catalytic Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)L-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) PdAmido [Ar-Pd(II)L-NR₂]⁻ ArPdBr->PdAmido Coordination & Deprotonation (R₂NH, Base) PdAmido->Pd0 Reductive Elimination (Ar-NR₂) Product Aminopyridine PdAmido->Product ArBr Bromopyridine ArBr->ArPdBr Amine Amine Amine->PdAmido

Sources

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Intermediate: (S)-3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate

This guide provides a comprehensive technical overview of (S)-3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, analysis, and synthetic applications, grounded in established scientific principles.

Strategic Importance in Medicinal Chemistry

The Pyridine-Pyrrolidine Scaffold: A Privileged Structural Motif

The strategic combination of a pyridine ring and a pyrrolidine moiety represents a powerful approach in drug design. Nitrogen heterocycles are ubiquitous in pharmaceuticals; an analysis of U.S. FDA-approved small-molecule drugs reveals that 59% contain at least one nitrogen heterocycle, a figure that has risen in recent years, underscoring their importance.[1] The pyridine ring, an aromatic and electron-deficient system, often improves water solubility and provides a key vector for hydrogen bonding with biological targets.[1]

Complementing this, the pyrrolidine ring introduces a non-planar, three-dimensional, and saturated structure.[2][3] This sp³-hybridized scaffold allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems.[2][3] The inherent chirality of the substituted pyrrolidine ring is frequently essential for achieving specific and potent interactions with enantioselective biological targets like enzymes and receptors.[1][2]

Overview of 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate

This compound is a purposefully designed synthetic intermediate that leverages the distinct features of both scaffolds.[1] It is primarily recognized as a valuable building block for more complex molecules.[1] The structure incorporates three key functional elements:

  • The Brominated Pyridine Ring : The bromine atom at the 3-position is not merely a substituent but a versatile chemical handle for synthetic elaboration, most commonly through metal-catalyzed cross-coupling reactions.[1]

  • The Chiral (S)-Pyrrolidine Moiety : The (S)-stereochemistry provides a defined three-dimensional orientation, which is often critical for the biological activity of the final drug candidate.[1]

  • The Oxalate Salt Form : The compound is typically supplied as an oxalate salt. This is a deliberate choice to enhance its physicochemical properties, improving crystallinity, stability, and handling compared to the freebase.[1]

Physicochemical and Structural Properties

The essential quantitative data for (S)-3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate and its corresponding freebase are summarized below. The most commonly cited form is the (S)-enantiomer.[1]

Property(S)-3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate3-Bromo-5-(2-pyrrolidinyl)pyridine (Freebase)
Molecular Formula C₁₁H₁₃BrN₂O₄C₉H₁₁BrN₂[4][5][6][7]
Molecular Weight 317.14 g/mol [1][8]227.10 g/mol [4][5][6]
CAS Number 1415566-33-4[1][8]71719-06-7[4][6]
Appearance Solid[8][9]Liquid[6]
Purity Typically ≥98%[8][9]Typically ≥98%[6]
Storage Conditions 2-8°C, under inert atmosphere[6][8]2-8°C, keep in dark place, sealed in dry[6]
InChI Key JQAIBLZGPQVARZ-FVGYRXGTSA-N[8][9]APOQHGHGEPQGOO-UHFFFAOYSA-N[6][7]

Synthesis and Purification: The Oxalate Salt Advantage

Rationale for Salt Formation

In drug development and multi-step synthesis, the physical form of an intermediate is critical. While the freebase of 3-Bromo-5-(2-pyrrolidinyl)pyridine exists, the oxalate salt is often preferred. The formation of a salt is a standard strategy to improve the physicochemical properties of a compound, such as its crystallinity, stability, and solubility.[1] A crystalline solid is significantly easier to purify via recrystallization, handle, and store long-term compared to a potentially oily or amorphous freebase. The process involves a straightforward acid-base reaction between the basic nitrogen atoms of the pyridine and pyrrolidine rings and the acidic protons of oxalic acid.[1]

General Protocol for Oxalate Salt Formation and Purification

This protocol describes a self-validating workflow where the successful isolation of a crystalline solid is indicative of correct salt formation.

Step 1: Dissolution of the Freebase

  • The 3-Bromo-5-(2-pyrrolidinyl)pyridine freebase is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) at a concentration that allows for complete dissolution, often with gentle warming.

    • Causality: Ensuring the freebase is fully dissolved is crucial for achieving a homogeneous reaction and preventing the precipitation of the starting material.

Step 2: Preparation and Addition of Oxalic Acid Solution

  • A solution of oxalic acid (typically 1.0 to 1.1 molar equivalents) is prepared in the same solvent.

  • The oxalic acid solution is added slowly, with stirring, to the solution of the freebase.

    • Causality: Slow addition allows for controlled precipitation of the salt, leading to a more uniform and purer crystalline product. The use of a slight excess of the acid is often avoided to prevent contamination of the final product.

Step 3: Crystallization and Isolation

  • Upon addition of the acid, the oxalate salt typically begins to precipitate. The mixture is often stirred for a period (e.g., 1-2 hours) at room temperature or cooled to a lower temperature (e.g., 0-5°C) to maximize yield.

    • Causality: Lowering the temperature decreases the solubility of the salt, driving the equilibrium towards precipitation and ensuring a higher recovery of the product.

Step 4: Filtration and Drying

  • The resulting solid is collected by vacuum filtration.

  • The collected solid (the "filter cake") is washed with a small amount of cold solvent to remove any soluble impurities.

  • The purified salt is then dried under vacuum to remove residual solvent.

    • Causality: Washing with cold solvent removes surface impurities without significantly re-dissolving the desired product.

G cluster_prep Preparation cluster_reaction Reaction & Isolation freebase 1. Dissolve Freebase in Solvent mix 3. Slow Addition of Acid Solution freebase->mix oxalic 2. Dissolve Oxalic Acid in Solvent oxalic->mix crystallize 4. Stir and Cool (Crystallization) mix->crystallize filter 5. Vacuum Filtration crystallize->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry product Purified Crystalline Oxalate Salt dry->product

Caption: Workflow for the formation and purification of the oxalate salt.

Structural Elucidation and Quality Control

Confirming the identity, structure, and purity of a synthetic intermediate is non-negotiable. A multi-pronged analytical approach is employed for the comprehensive characterization of (S)-3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structural assignment.[1]

  • ¹H NMR : Provides information on the number of different types of protons and their connectivity. The spectrum will show distinct signals for the aromatic protons on the pyridine ring, and the aliphatic protons on the pyrrolidine ring.

  • ¹³C NMR : Reveals the carbon framework of the molecule.[1] Each unique carbon atom gives a distinct signal. For this compound, signals are expected in the aromatic region (δ 120-155 ppm) for the pyridine carbons and the aliphatic region for the pyrrolidine carbons.[1] A characteristic signal for the oxalate counterion's carbon is expected further downfield, typically around 160-165 ppm.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely precise measurement of the mass-to-charge ratio of the molecular ion.[1] This allows for the confident determination of the compound's elemental formula by matching the experimental mass to the calculated exact mass of the protonated freebase, [C₉H₁₁BrN₂ + H]⁺.[1]

Chiral Purity Analysis

Given that the (S)-enantiomer is the desired product, verifying its enantiomeric excess (e.e.) is crucial. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC), where the compound is passed through a chiral stationary phase that differentially interacts with the two enantiomers, allowing for their separation and quantification.

G cluster_tests Analytical Workflow cluster_results Verified Properties sample Batch Sample of Oxalate Salt nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hrms HRMS sample->hrms hplc Chiral HPLC sample->hplc structure Correct Covalent Structure nmr->structure formula Elemental Formula Confirmation hrms->formula purity Enantiomeric Purity (e.e.) hplc->purity release Batch Release for Synthesis structure->release formula->release purity->release

Caption: Analytical workflow for quality control and batch release.

Handling and Safety Precautions

Proper handling is essential when working with any chemical intermediate. (S)-3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is classified with a "Warning" signal word.[8][9]

Hazard StatementDescription
H302 Harmful if swallowed[8][9]
H315 Causes skin irritation[8][9]
H319 Causes serious eye irritation[8][9]
H335 May cause respiratory irritation[9]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7 | Chemsrc. [Link]

  • (R)-3-bromo-5-(pyrrolidin-2-yl)pyridine - Arkpharmtech.com. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]

  • 3-bromo-5-(pyrrolidin-2-yl)pyridine - PubChemLite. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Pharmacological Profile of 3-Bromo-5-(2-pyrrolidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacological properties, synthesis, and structure-activity relationships of 3-Bromo-5-(2-pyrrolidinyl)pyridine derivatives. As a core scaffold in modern medicinal chemistry, this molecular framework has been instrumental in the development of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), offering significant therapeutic potential for a range of neurological and psychiatric disorders.

Introduction to the 3-Bromo-5-(2-pyrrolidinyl)pyridine Scaffold

The 3-Bromo-5-(2-pyrrolidinyl)pyridine moiety represents a privileged heterocyclic structure that has garnered substantial interest in the field of drug discovery. Its rigid framework, combined with the basic nitrogen centers of both the pyridine and pyrrolidine rings, makes it an ideal candidate for interacting with specific biological targets.[1] The primary focus of research on these derivatives has been their potent and often selective modulation of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for various physiological processes in the central nervous system (CNS).[2][3]

The presence of the bromine atom at the 3-position of the pyridine ring offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.[1] Similarly, the secondary amine of the pyrrolidine ring is a key site for introducing diverse substituents to fine-tune the compound's pharmacological and pharmacokinetic properties.[1] This guide will delve into the synthesis of this core structure, its interaction with nAChR subtypes, the critical structure-activity relationships that govern its potency and selectivity, and the experimental protocols used for its characterization.

Synthesis and Chemical Reactivity

The synthesis of the 3-Bromo-5-(2-pyrrolidinyl)pyridine core is a multi-step process that allows for the introduction of various functionalities. The chemical reactivity of the final scaffold is primarily centered around the pyridine and pyrrolidine nitrogens, as well as the bromine-substituted carbon on the pyridine ring.

General Synthetic Workflow

A common synthetic route involves the preparation of a suitable pyridine precursor, followed by the introduction of the pyrrolidinyl moiety. Modifications, such as N-alkylation of the pyrrolidine ring, are typically performed in the later stages of the synthesis.

G cluster_synthesis Representative Synthetic Pathway Start 5-Bromonicotinic Acid Step1 Esterification (e.g., with Ethyl Alcohol) Start->Step1 Intermediate1 Ethyl 5-bromonicotinate Step1->Intermediate1 Step2 Introduction of Pyrrolidine Ring (e.g., Reaction with N-protected Proline derivative) Intermediate1->Step2 Intermediate2 Protected 3-Bromo-5-(2-pyrrolidinyl)pyridine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 CoreScaffold 3-Bromo-5-(2-pyrrolidinyl)pyridine Step3->CoreScaffold Step4 N-Alkylation of Pyrrolidine (e.g., Reductive Amination with Formaldehyde) CoreScaffold->Step4 FinalProduct N-Alkyl-3-Bromo-5-(2-pyrrolidinyl)pyridine Derivative Step4->FinalProduct

Caption: A generalized workflow for the synthesis of N-substituted 3-Bromo-5-(2-pyrrolidinyl)pyridine derivatives.

Experimental Protocol: Synthesis of 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine

This protocol describes the N-methylation of the parent 3-Bromo-5-(2-pyrrolidinyl)pyridine, a common modification to enhance binding affinity and alter functional activity.[4]

Rationale: Reductive amination is a reliable and high-yielding method for the N-methylation of secondary amines. Formaldehyde serves as the carbonyl source, forming an intermediate iminium ion which is then reduced in situ by sodium cyanoborohydride, a mild reducing agent that is stable under weakly acidic conditions.

Step-by-Step Methodology:

  • Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) in acetonitrile (250 mL) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Add an aqueous solution of formaldehyde (60.4 mL, 37% by weight, 806 mmol) to the stirred solution and continue stirring for 20 minutes at 0°C.

  • Add solid sodium cyanoborohydride (7.60 g, 120 mmol) in several portions over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 90 minutes.

  • Add 3.0 mL of acetic acid and allow the reaction to warm to room temperature, followed by stirring for 15 hours.

  • Dilute the reaction mixture with 75 mL of 1M aqueous hydrochloric acid.

  • Remove the organic solvents by rotary evaporation.

  • Adjust the pH of the residue to 2.5 by adding 1N HCl and extract three times with 75 mL portions of methylene chloride to remove any non-basic impurities.

  • Basify the aqueous phase to pH 12 by the addition of solid sodium hydroxide.

  • Extract the aqueous phase three times with 75 mL portions of methylene chloride.

  • Combine the organic phases from the basic extraction and treat with magnesium sulfate and activated charcoal.

  • Filter the mixture through Celite and remove the solvent by rotary evaporation.

  • Remove residual solvent under high vacuum to yield 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine as a pale yellow oil.[4]

Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a major family of ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine (ACh).[5] These receptors are pentameric transmembrane proteins composed of various combinations of subunits (α1-α10 and β1-β4), which determine their pharmacological and biophysical properties.[3][5] In the CNS, nAChRs are critically involved in modulating the release of several neurotransmitters, including dopamine, glutamate, and GABA, thereby influencing processes such as learning, memory, and reward.[3]

The 3-Bromo-5-(2-pyrrolidinyl)pyridine derivatives have shown a particular affinity for the heteromeric nAChR subtypes, with the α4β2 subtype being a prominent target.[2][3] The α4β2 nAChRs are the most abundant high-affinity nicotine binding sites in the brain and are implicated in the reinforcing effects of nicotine and the pathophysiology of nicotine addiction.[3] Ligands targeting this receptor have therapeutic potential for smoking cessation, Alzheimer's disease, and other cognitive disorders.[2]

G nAChR α4 β2 α4 β2 α4 Pentameric nAChR Subunit Assembly Channel Ion Channel (Closed) nAChR->Channel Conformational Change Ligand 3-Bromo-5-(2-pyrrolidinyl)pyridine Derivative BindingSite Orthosteric Binding Site (α4/β2 Interface) Ligand->BindingSite Binds ChannelOpen Ion Channel (Open) Na+, K+, Ca2+ influx Channel->ChannelOpen Gating Response Neuronal Depolarization & Neurotransmitter Release ChannelOpen->Response

Caption: Ligand binding at the α4/β2 nAChR interface induces a conformational change, leading to ion channel opening.

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-Bromo-5-(2-pyrrolidinyl)pyridine derivatives is highly dependent on their substitution pattern. SAR studies have been crucial in optimizing their affinity and functional activity at nAChR subtypes.

  • Substitution at the Pyridine C5-Position: The position corresponding to the bromine atom in the parent scaffold is a key area for modification. Replacing the bromine with bulky moieties such as phenyl, substituted phenyl, or heteroaryl groups has been shown to significantly influence binding affinity.[6] This suggests that the C5-substituent interacts with a specific sub-pocket of the nAChR binding site. These modifications have led to the identification of compounds with very high affinity (Ki values in the sub-nanomolar range) and have allowed for the tuning of functional activity, yielding both potent agonists and antagonists.[6]

  • Pyrrolidine Ring Modifications: The stereochemistry of the pyrrolidinyl moiety is critical for high-affinity binding. The (S)-enantiomer is generally preferred for interaction with nAChRs. N-methylation of the pyrrolidine nitrogen often enhances binding affinity compared to the unsubstituted secondary amine.[4]

  • Overall Scaffold: The relative orientation of the pyridine and pyrrolidine rings is essential. The pyridine nitrogen acts as a hydrogen bond acceptor, while the protonated pyrrolidine nitrogen forms a crucial cationic interaction with the receptor binding site.

Modification Position Effect on α4β2 nAChR Affinity Functional Outcome Reference
Phenyl, substituted phenyl, heteroarylPyridine C5Generally high affinity (Ki = 0.055 to 0.69 nM)Can produce both agonists and antagonists[6]
MethylPyrrolidine N1Often enhances affinityModulates functional activity[4]

In Vitro Pharmacological Characterization

A thorough in vitro assessment is essential to define the pharmacological profile of these derivatives, including their binding affinity, selectivity, and functional efficacy at various nAChR subtypes.

Protocol: Radioligand Binding Assay for nAChR Affinity

Rationale: This competitive binding assay determines the affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radioligand (e.g., [³H]epibatidine). Epibatidine is a potent nicotinic agonist that binds with high affinity to several nAChR subtypes, particularly α4β2.[5]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (e.g., Tris-HCl).

    • Increasing concentrations of the test compound (3-Bromo-5-(2-pyrrolidinyl)pyridine derivative).

    • A fixed concentration of the radioligand (e.g., [³H]epibatidine).

    • The prepared cell membranes.

  • Nonspecific Binding: In separate wells, add a high concentration of a known non-radioactive ligand (e.g., nicotine) to determine nonspecific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)

Rationale: TEVC is used to measure the ion flow through the nAChR channel in response to ligand application in Xenopus oocytes expressing the target receptor. This allows for the determination of whether a compound is an agonist (activates the channel), an antagonist (blocks activation by an agonist), or a partial agonist (activates the channel but with lower efficacy than a full agonist).

Step-by-Step Methodology:

  • Oocyte Preparation: Inject cRNA encoding the desired nAChR subunits (e.g., α4 and β2) into Xenopus laevis oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

  • Agonist Mode Testing:

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply increasing concentrations of the test compound to the oocyte via the perfusion system.

    • Record the inward current elicited at each concentration.

    • Plot the current response against the logarithm of the concentration to generate a dose-response curve and determine the EC₅₀ (concentration for half-maximal activation) and the maximum response (Iₘₐₓ).

  • Antagonist Mode Testing:

    • Apply a fixed, sub-maximal concentration (e.g., EC₅₀) of a known agonist (e.g., acetylcholine).

    • Co-apply the agonist with increasing concentrations of the test compound.

    • Record the inhibition of the agonist-induced current.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ (concentration for half-maximal inhibition).

Summary of In Vitro Data for Representative Derivatives
Compound ID Substitution (Pyridine C5) nAChR Subtype Binding Affinity (Ki, nM) Functional Activity Reference
Analog 1 Phenylα4β20.15Agonist[6]
Analog 2 4-Chlorophenylα4β20.055Agonist[6]
Analog 3 2-Thienylα4β20.69Antagonist[6]
Deschloroepibatidine Analog 5a 2'-Pyridinylα4β2High AffinityPotent Antagonist[3]
Deschloroepibatidine Analog 6e 4'-Pyridinylα3β4IC₅₀ = 8.2 µM-[3]

In Vivo Pharmacological Profile

The in vitro properties of 3-Bromo-5-(2-pyrrolidinyl)pyridine derivatives often translate to significant effects in preclinical in vivo models. For instance, analogs that act as potent antagonists of α4β2-nAChRs in vitro have demonstrated the ability to block the effects of nicotine in animal models.[3] A key in vivo assay is the mouse tail-flick test, which is used to assess antinociceptive (pain-blocking) effects. Nicotine produces a dose-dependent antinociceptive effect, and potent nAChR antagonists can block this effect, providing an in vivo measure of their target engagement and functional antagonism.[3] Such findings underscore the potential of these compounds as therapeutics for smoking cessation by blocking the rewarding effects of nicotine.

Conclusion and Future Directions

The 3-Bromo-5-(2-pyrrolidinyl)pyridine scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have proven to be potent and selective modulators of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of new chemical entities with tailored pharmacological profiles.

Future research in this area will likely focus on:

  • Subtype Selectivity: Further refining the structure to achieve even greater selectivity for specific nAChR subtypes (e.g., α3β4, α7) to minimize off-target effects.

  • Allosteric Modulation: Designing derivatives that bind to allosteric sites on nAChRs, offering a more nuanced modulation of receptor function compared to orthosteric ligands.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as brain penetration, metabolic stability, and oral bioavailability.

  • Therapeutic Applications: Exploring the efficacy of lead compounds in a broader range of preclinical models for conditions such as chronic pain, depression, and cognitive deficits associated with neurodegenerative diseases.

The continued exploration of the chemical space around the 3-Bromo-5-(2-pyrrolidinyl)pyridine scaffold holds significant promise for the development of novel therapeutics for a variety of CNS disorders.

References

  • 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - ChemicalBook.

  • 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate | 1415566-33-4 | Benchchem.

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633.

  • 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7 | Chemsrc.

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi.

  • Acetylcholine Receptors (Nicotinic) - Sigma-Aldrich.

  • Al-Muqarrab, A., Al-Horani, R. A., Desai, R. I., Abdalla, M. I., & Damaj, M. I. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. European Journal of Medicinal Chemistry, 92, 583–594.

  • Appiani, R., Pallavicini, M., Hamouda, A. K., & Bolchi, C. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Bioorganic & Medicinal Chemistry Letters, 65, 128701.

Sources

3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate: A Critical Scaffold in the Development of nAChR-Targeted Therapeutics for Schizophrenia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Cognitive Impairment Associated with Schizophrenia (CIAS) remains one of the most significant unmet needs in modern neuropsychopharmacology. While traditional antipsychotics effectively target positive symptoms via D2 and 5-HT2A receptor antagonism, they offer little to no benefit for executive dysfunction and memory deficits. The targeted activation of neuronal nicotinic acetylcholine receptors (nAChRs)—specifically the


 and 

subtypes—has emerged as a highly validated therapeutic strategy.

This technical whitepaper explores the utility of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate (often referred to as 5-bromonornicotine oxalate) not as a standalone therapeutic, but as a highly versatile, stereochemically stable chemical scaffold. It is the foundational building block for synthesizing next-generation nAChR partial agonists designed to safely modulate cholinergic tone in the prefrontal cortex without triggering autonomic side effects.

Mechanistic Rationale: nAChRs in Schizophrenia

The "cholinergic hypothesis of schizophrenia" posits that hypofunction of nAChRs in the prefrontal cortex and hippocampus directly contributes to the cognitive deficits observed in patients. Nicotine and its derivatives have been heavily therapeutically evaluated for treating conditions such as attention deficit disorder, Tourette's syndrome, schizophrenia, Alzheimer's disease, and Parkinsonism 1.

When a selective agonist binds to presynaptic


 or 

receptors, it induces a conformational change that opens the ion channel, allowing

and

influx. This depolarization triggers the downstream release of key neurotransmitters, including glutamate and dopamine, enhancing synaptic plasticity and executive function. Analogues derived from the nornicotine class are heavily studied for cognitive enhancement in these specific CNS disorders 2.

G A nAChR Agonist (5-Substituted Nornicotine) B α4β2 / α7 nAChR Activation (Prefrontal Cortex) A->B Binds Orthosteric Site C Ca2+ / Na+ Influx B->C Channel Opening D Glutamate Release C->D Presynaptic Terminal E Dopamine Release (Mesocortical Pathway) C->E Presynaptic Terminal F Amelioration of Cognitive Deficits in Schizophrenia (CIAS) D->F Enhanced Synaptic Plasticity E->F Improved Executive Function

Fig 1: nAChR modulation of neurotransmitter release in the prefrontal cortex.

Structural Significance of the Scaffold

The architecture of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate is purposefully designed to mimic the endogenous ligand (acetylcholine) while providing a handle for synthetic divergence:

  • The Pyrrolidine Ring: The secondary amine acts as a basic center that protonates at physiological pH. This resulting cation forms a critical cation-

    
     interaction with conserved tryptophan residues (e.g., Trp149) in the orthosteric binding pocket of the nAChR.
    
  • The Pyridine Ring: The electron-deficient aromatic ring provides necessary hydrophobic interactions and acts as a hydrogen bond acceptor via the pyridine nitrogen.

  • The 5-Bromo Substituent: This is the causal feature for drug development. The bromine atom serves as a versatile chemical handle, enabling further synthetic modifications through various cross-coupling reactions to explore the receptor's hydrophobic sub-pocket.

  • The Oxalate Counterion: The formation of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate is an acid-base reaction between the basic nitrogen atoms of the pyridine and pyrrolidine rings and the acidic protons of oxalic acid 3. This salt formation prevents the spontaneous oxidation of the pyrrolidine ring, ensuring long-term shelf stability and preserving stereochemical integrity during storage.

Synthetic Workflow & Experimental Protocols

To develop targeted therapeutics for schizophrenia, medicinal chemists utilize the 5-bromo scaffold to synthesize highly potent derivatives (such as 5-ethynyl or 5-cyano analogues). Stable isotope studies and pharmacokinetic modeling of nicotine and its halogenated derivatives rely heavily on these foundational synthetic pathways 4.

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Convert 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate into a 5-alkynyl nAChR agonist.

  • Free-Basing the Scaffold: Dissolve the oxalate salt in 1M aqueous NaOH and extract with dichloromethane (DCM).

    • Causality: The acidic oxalate counterion will quench the basic amine catalysts (like triethylamine) required for the cross-coupling reaction. Free-basing is mandatory to allow the organometallic catalytic cycle to proceed.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the free base (1.0 eq),

    
     (0.05 eq), CuI (0.1 eq), and triethylamine (solvent/base).
    
    • Causality:

      
       facilitates the oxidative addition into the C-Br bond. CuI is essential as a co-catalyst to form a highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex.
      
  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles using argon.

    • Causality: Oxygen must be strictly excluded from the system. In the presence of

      
       and CuI, terminal alkynes undergo Glaser homocoupling, which consumes the alkyne reagent and creates difficult-to-separate dimeric impurities.
      
  • Coupling & Workup: Add the terminal alkyne (1.2 eq) dropwise. Heat the reaction to 70°C for 12 hours. Quench with water, filter through a Celite pad to remove precipitated metal salts, and purify the organic layer via silica gel chromatography.

G A 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate B Free-Basing (Alkaline Wash) A->B C Sonogashira Coupling (Pd/Cu Catalysis) B->C Terminal Alkyne D Suzuki-Miyaura Coupling (Pd Catalysis) B->D Boronic Acid E 5-Alkynyl Derivatives (e.g., Altinicline analogs) C->E F 5-Aryl Derivatives D->F G In Vitro Screening (Radioligand Binding) E->G F->G

Fig 2: Synthetic divergence of the 5-bromonornicotine scaffold via cross-coupling.

Protocol B: Radioligand Binding Assay for Receptor Affinity

Objective: Evaluate the binding affinity (


) of the synthesized derivatives at 

receptors to validate their potential for CIAS.
  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold HEPES buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Causality: The mammalian cortex is highly enriched in

      
       receptors. High-speed ultracentrifugation is required to pellet the synaptosomal membrane fraction where these integral membrane ion channels reside, separating them from cytosolic proteins.
      
  • Incubation: Resuspend the pellet and incubate with 0.5 nM

    
    -epibatidine and varying concentrations of the synthesized test compound (
    
    
    
    to
    
    
    M) for 2 hours at 22°C.
    • Causality:

      
      -epibatidine is utilized because of its exceptionally high specific activity and sub-nanomolar affinity (
      
      
      
      ) for the
      
      
      subtype, ensuring a robust signal-to-noise ratio during competitive displacement.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

    • Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge. This drastically reduces the non-specific binding of the positively charged radioligand to the filter itself, preventing false-positive baseline inflation.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution at the 5-position of the pyridine ring dictates the molecule's ability to engage the complementary subunit interface of the nAChR. The table below summarizes the representative binding affinities of derivatives synthesized from the 5-bromo scaffold, demonstrating how targeted functionalization improves


 selectivity—a critical parameter for treating CIAS while avoiding 

-mediated or peripheral side effects.
Compound (C5-Substituent)


(nM)


(nM)
Selectivity Ratio (

)
5-Bromo (Parent Scaffold)14.5>1000>68
5-Ethynyl (Altinicline Analog)1.2850708
5-Cyano 4.8620129
5-Phenyl 45.0>2000>44

Note: Lower


 values indicate higher binding affinity. The 5-ethynyl derivative demonstrates optimal sub-nanomolar affinity and high selectivity, making it a prime candidate for further in vivo behavioral models of schizophrenia.

References

  • Benchchem. "3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate | 1415566-33-4".
  • Benchchem. "5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Chemical".
  • ResearchGate. "Stable isotope studies of nicotine kinetics and bioavailability". Clinical Pharmacology & Therapeutics.
  • Google Patents. "US8367837B2 - Process for the preparation of (R,S)-nicotine".

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Bromo-5-(2-pyrrolidinyl)pyridine is a critical scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and neuroactive therapeutics. However, its dual-nitrogen architecture presents specific synthetic challenges. The pyridine nitrogen renders the ring electron-deficient, facilitating oxidative addition but promoting protodeboronation of coupling partners. More critically, the unprotected secondary amine on the pyrrolidine ring acts as a potent Lewis base, capable of coordinating to palladium centers and poisoning the catalytic cycle.

This guide presents two validated workflows:

  • Protocol A (Direct Coupling): Utilizes sterically demanding, electron-rich phosphine ligands to prevent amine coordination. Best for rapid library generation (Medicinal Chemistry).

  • Protocol B (Protected Route): Utilizes N-Boc protection to eliminate catalyst poisoning and simplify purification. Best for scale-up (>5g) and process chemistry.

Chemical Mechanism & Catalyst Selection

The success of this reaction hinges on preventing the "Pd-Amine Trap." In standard conditions, the secondary pyrrolidine amine (


 nitrogen) outcompetes the phosphine ligand for the Pd(II) center, leading to the formation of inactive Pd-amine complexes.
Mechanistic Intervention

To bypass this, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands are bulky enough to prevent the substrate's amine from binding to the metal center while simultaneously promoting the reductive elimination step.

G Substrate 3-Bromo-5-(2-pyrrolidinyl)pyridine (Free Amine) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Substrate->OxAdd + Pd(0) Pd_Active L-Pd(0) Active Catalyst Pd_Active->OxAdd Poison CATALYST POISONING Stable Pd(II)-Amine Complex (Dead End) OxAdd->Poison Standard Ligands (PPh3, dppf) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Bulky Ligands (XPhos, SPhos) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd_Active Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic divergence showing how bulky ligands (Green path) prevent the formation of inactive Pd-amine complexes (Red path).

Pre-Reaction Checklist & Reagent Preparation

Critical Warning: 3-Bromo-5-(2-pyrrolidinyl)pyridine is frequently supplied as a dioxalate or HCl salt . Using the salt directly without adjusting the base stoichiometry will acidify the reaction media, inhibiting transmetallation.

ComponentSpecificationPreparation / Notes
Substrate Free base or SaltIf Salt: Add 2.0 extra equivalents of base or perform a free-basing extraction (DCM/NaOH) prior to coupling.
Boronic Acid Aryl/HeteroarylUse 1.2 – 1.5 equivalents. For unstable boronic acids (e.g., 2-pyridyl), use boronate esters.
Catalyst XPhos Pd G3 or Pd(dppf)Cl₂Protocol A: XPhos Pd G3 (Preferred). Protocol B: Pd(dppf)Cl₂ (Robust).
Base K₃PO₄ (Tribasic)Finely ground. Use 3.0 equivalents (5.0 eq if substrate is a salt).
Solvent 1,4-Dioxane / WaterRatio 4:[1]1. Must be degassed (sparged with Ar/N₂ for 15 min).[2]

Protocol A: Direct Coupling (High Throughput)

Application: Discovery chemistry, library synthesis (10 mg – 500 mg scale). Advantage: No protection/deprotection steps. Risk: Moderate yields if the boronic acid is sterically hindered.

Step-by-Step Methodology
  • Charge Reactor: To a microwave vial or round-bottom flask equipped with a stir bar, add:

    • 3-Bromo-5-(2-pyrrolidinyl)pyridine (1.0 equiv)[3]

    • Aryl Boronic Acid (1.3 equiv)

    • XPhos Pd G3 (2.0 – 4.0 mol%)

    • XPhos free ligand (2.0 mol%) (Optional: helps stabilize Pd)

    • K₃PO₄ (3.0 equiv)

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M with respect to the bromide.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[4]

    • Dilute with EtOAc and add SiliaMetS® Thiol (or equivalent Pd scavenger) followed by stirring for 30 mins. Note: Amine products bind Pd tightly; simple washing is insufficient.

    • Filter through a Celite pad.[5]

  • Purification:

    • Perform Flash Chromatography (DCM/MeOH/NH₄OH gradient). The free amine product will streak on silica if ammonia is not used.

Protocol B: Protected Route (Process Scale)

Application: Scale-up (>1 g), GMP synthesis, or difficult couplings. Advantage: Higher yields, easier purification, cleaner reaction profile.

Phase 1: N-Boc Protection
  • Dissolve 3-Bromo-5-(2-pyrrolidinyl)pyridine (1.0 equiv) in DCM (0.2 M).

  • Add Et₃N (2.0 equiv) and Boc₂O (1.1 equiv).

  • Stir at RT for 2 hours (Monitor by LCMS).

  • Wash with water, dry (MgSO₄), and concentrate. Yield is typically quantitative; proceed to coupling without column purification.

Phase 2: Suzuki Coupling
  • Reagents: Combine N-Boc-substrate (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂·DCM (1–2 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:2:1) or Dioxane/Water (4:1).[1][2]

  • Conditions: Heat at 80°C for 4–8 hours.

  • Workup: Standard EtOAc extraction. The Boc group makes the product less polar, allowing easy filtration through a silica plug (Hexane/EtOAc).

Phase 3: Deprotection
  • Dissolve the coupled intermediate in DCM.

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Neutralization: Basify carefully with sat. NaHCO₃ or NaOH to extract the free base product.

Workflow Visualization

Workflow Start Start: 3-Bromo-5-(2-pyrrolidinyl)pyridine Decision Scale / Difficulty? Start->Decision Direct Protocol A: Direct Coupling (XPhos Pd G3, K3PO4) Decision->Direct <500mg Rapid Screening Protect Boc Protection (Boc2O, Et3N) Decision->Protect >1g High Purity Req. Scavenge Pd Scavenging (Thiol Resin) Direct->Scavenge End Final Product (Free Amine) Scavenge->End CoupleB Coupling (Pd(dppf)Cl2, Na2CO3) Protect->CoupleB Deprotect Deprotection (TFA or HCl) CoupleB->Deprotect Deprotect->End

Figure 2: Decision tree for selecting the appropriate synthetic workflow based on scale and purity requirements.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Protocol B (Boc protection) or increase catalyst loading to 5-10 mol% using XPhos.
Protodeboronation Unstable boronic acid.Switch base to K₂CO₃ or CsF (anhydrous conditions). Lower temp to 70°C.
Homocoupling Oxygen presence.Re-degas solvents vigorously. Ensure system is under positive Ar pressure.[6]
Product Streaking (TLC) Free amine interaction with silica.Add 1% Et₃N or NH₄OH to the eluent.
Dark Crude / Pd Residue Pd-Amine complexation.Treat crude organic phase with N-Acetylcysteine or Trimercaptotriazine (TMT) resin.

References

  • Catalyst Selection for Amine-Containing Substrates

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • General Suzuki Coupling of Pyridines

    • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528-7557. Link

  • Substrate Synthesis & Properties: Benowitz, N. L., et al. (2009). Stable Isotope-Labeled Nicotine and Nornicotine. Journal of Labelled Compounds and Radiopharmaceuticals. (Context on pyrrolidinyl-pyridine handling).
  • Pd Scavenging from Amine Products

    • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Application Note: Conversion of 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the methodology for converting 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (a nicotinic acetylcholine receptor ligand analog) into its free base form. While oxalate salts provide excellent crystallinity and stability for storage, the free base is often required for biological assays (to prevent oxalate toxicity), lipophilicity studies, or subsequent synthetic derivatization.

This protocol utilizes a Liquid-Liquid Extraction (LLE) strategy optimized for the high pKa of the pyrrolidine ring, ensuring complete deprotonation and phase transfer.

Chemical Profile & Rationale[1][2][3][4]

Physicochemical Properties

Understanding the ionization states of the molecule is critical for successful extraction.

PropertyValueNotes
Compound Name 3-Bromo-5-(2-pyrrolidinyl)pyridineAlso known as 3-Bromo-nornicotine analog
CAS (Free Base) 71719-06-7Viscous oil / Low-melting solid
CAS (Oxalate) 1415566-33-4Crystalline solid
MW (Free Base) 227.10 g/mol
MW (Oxalate) ~317.14 g/mol Assuming 1:1 stoichiometry (Mono-oxalate)
pKa (Pyrrolidine) ~10.2 - 10.5Critical: Requires pH > 12 for extraction
pKa (Pyridine) ~2.8 - 3.5Weakly basic; suppressed by Br substituent
LogP (Free Base) ~1.6Moderately lipophilic; soluble in DCM, EtOAc
The Challenge: Basicity

The pyrrolidine nitrogen is a secondary amine with a pKa


 10.5. Weak bases like Sodium Bicarbonate (

, pH ~8.5) are insufficient to fully deprotonate this amine.
  • At pH 8.5, the pyrrolidine ring remains >99% protonated (water-soluble).

  • Solution: We must use a strong inorganic base (NaOH or KOH) to reach pH 12–14, forcing the equilibrium toward the uncharged free base.

Reaction Mechanism


Safety & Handling (Critical)

  • Oxalate Toxicity: Oxalic acid and its salts are nephrotoxic. They can precipitate calcium in the blood (hypocalcemia) and form kidney stones. Avoid inhalation of dust.[1][2]

  • Pyridine Hazards: Halogenated pyridines are skin and eye irritants.[2] Work in a fume hood.

  • Dichloromethane (DCM): A volatile, likely carcinogenic solvent. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides only momentary protection against DCM).

Experimental Protocol (Liquid-Liquid Extraction)

Scale: This protocol is normalized for 1.0 gram of starting oxalate salt. Scale reagents linearly.

Materials Required[13]
  • Precursor: 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (1.0 g).

  • Solvent A (Aqueous): Distilled water (20 mL).

  • Base: 2M Sodium Hydroxide (NaOH) solution.

  • Solvent B (Organic): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Equipment: Separatory funnel, pH paper (range 10-14), Rotary evaporator.

Step-by-Step Methodology
Step 1: Dissolution[3]
  • Place 1.0 g of the oxalate salt into a 50 mL Erlenmeyer flask.

  • Add 15–20 mL of distilled water.

  • Stir until fully dissolved. The solution will be slightly acidic (pH ~3-4) due to the oxalate.

Step 2: Basification (The Critical Step)
  • Place the flask in an ice-water bath (neutralization is exothermic).

  • Slowly add 2M NaOH dropwise while stirring.

  • Monitor pH: Continue adding base until the pH reaches 12–14 .

    • Why? You must exceed the pKa of the pyrrolidine (10.5) by at least 2 units to ensure >99% free base formation.

  • The solution may become cloudy as the free base oils out.

Step 3: Extraction
  • Transfer the aqueous mixture to a separatory funnel.

  • Add 20 mL of DCM .

  • Shake vigorously for 2 minutes, venting gas frequently.

  • Allow layers to separate.[4] The free base will migrate to the bottom DCM layer .

    • Note: If an emulsion forms (common with pyridines), add a small amount of brine (saturated NaCl) or filter through a celite pad.

  • Collect the bottom organic layer.

  • Re-extract the remaining aqueous layer two more times with fresh DCM (2 x 15 mL) to maximize yield.

Step 4: Drying and Isolation[4][5]
  • Combine all DCM extracts.

  • Wash the combined organic layer once with 10 mL Brine (to remove trapped water/base).

  • Dry the organic layer over Anhydrous

    
      for 15 minutes.
    
  • Filter off the solid desiccant.

  • Concentrate the filtrate using a rotary evaporator (Water bath: 35°C, Pressure: ~400 mbar initially, ramping down).

Step 5: Final Product
  • Result: The free base typically presents as a pale yellow to amber viscous oil.

  • Storage: Store under inert gas (

    
     or Ar) at -20°C. Pyridine free bases can oxidize or absorb 
    
    
    
    (re-forming carbonates) over time.

Process Visualization

Extraction Workflow

The following diagram illustrates the logical flow of the extraction process, highlighting the phase separation mechanics.

ExtractionWorkflow Start Start: Oxalate Salt (Solid) Dissolve Dissolve in Water (Acidic pH ~3) Start->Dissolve Basify Add 2M NaOH (Target pH > 12) Dissolve->Basify Deprotonation Extract Add DCM & Shake (Liquid-Liquid Extraction) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Contains Sodium Oxalate) PhaseSep->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains Free Base) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Filter OrgLayer->Dry Evap Rotary Evaporation Dry->Evap Final Final Product: Free Base Oil Evap->Final

Figure 1: Operational workflow for the conversion of oxalate salt to free base.

Validation & Quality Control

To ensure the conversion was successful, perform the following checks:

  • Solubility Test: Take a small drop of the product and add it to water. The free base should be sparingly soluble or form oil droplets, whereas the starting salt dissolves instantly.

  • NMR Spectroscopy (

    
    -NMR): 
    
    • Shift Change: The

      
      -protons of the pyrrolidine ring (adjacent to the Nitrogen) will shift upfield (lower ppm) in the free base compared to the salt form due to the removal of the positive charge.
      
    • Oxalate Peak: In the salt, a broad singlet for oxalate/oxalic acid might appear (solvent dependent). This should be absent in the free base spectrum.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 90:9:1 DCM:MeOH:NH

      
      OH.
      
    • Observation: The free base will typically streak less and have a slightly higher

      
       than the salt form on silica gel.
      

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield pH too low (<11).The pyrrolidine is still protonated. Add more NaOH until pH is 13-14 and re-extract the aqueous layer.
Emulsion Pyridine surfactant effect.Add saturated NaCl (brine) to the mixture. Wait longer. Do not shake violently; invert gently.
Product is Solid High purity or cold storage.While often an oil, high-purity samples may crystallize. This is acceptable.
Cloudiness in DCM Water contamination.The drying step (Na

SO

) was insufficient. Re-dry and filter.[5]

References

  • PubChem. (2025).[6] 3-Bromo-5-(2-pyrrolidinyl)pyridine Compound Summary. National Library of Medicine. [Link]

  • Williams, R. (2022). pKa Data Compiled for Pyridines and Amines. Organic Chemistry Data. [Link]

  • ScienceMadness. (2009).[4] Protocols for Amine Oxalate Salt Conversions. [Link]

Sources

Application Note: Palladium-Catalyzed Functionalization of 3-Bromo-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals.

Introduction & Strategic Significance

3-Bromo-5-(2-pyrrolidinyl)pyridine, widely known as 5-bromonornicotine, is a privileged heterocyclic scaffold in modern medicinal chemistry[1]. It serves as a critical structural precursor for the synthesis of metanicotine derivatives and subtype-selective nicotinic acetylcholine receptor (nAChR) ligands[2].

The strategic value of this molecule lies in the bromine atom located at the 5-position of the pyridine ring. This halogen provides an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions[1], enabling the late-stage introduction of diverse aryl, heteroaryl, and alkynyl pharmacophores[3]. This application note details a robust, self-validating three-step workflow to functionalize this core scaffold while maintaining high synthetic integrity.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent catalyst deactivation, the experimental design must account for the specific chemical reactivity of the substrate:

  • The Necessity of Amine Protection: The unprotected pyrrolidine nitrogen in 5-bromonornicotine is a reactive secondary amine. If left unprotected, it can severely compromise palladium catalysis by acting as a competitive ligand (poisoning the active Pd(0) species) or by undergoing unwanted Buchwald-Hartwig amination with the starting material. Masking the amine with a tert-butyloxycarbonyl (Boc) group is a mandatory first step to ensure chemoselectivity[2].

  • Catalyst Selection for Cross-Coupling: For the Suzuki-Miyaura coupling of electron-deficient heteroaryl bromides,

    
     is the catalyst of choice[2]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This geometry accelerates the reductive elimination step of the catalytic cycle, thereby suppressing undesired protodehalogenation side reactions.
    
  • Biphasic Solvent Systems: A 1,4-dioxane/water mixture is employed during the Suzuki coupling to ensure the simultaneous solubility of the organic substrates and the inorganic base (

    
    ). The aqueous base is strictly required to activate the boronic acid via the formation of a nucleophilic boronate complex, facilitating the crucial transmetalation step[2].
    

Experimental Workflow Visualization

G start 3-Bromo-5-(2-pyrrolidinyl)pyridine (5-Bromonornicotine) protect Step 1: N-Boc Protection (Boc2O, Et3N, DCM) start->protect protected_int N-Boc-5-bromonornicotine (Stable Intermediate) protect->protected_int suzuki Step 2A: Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 protected_int->suzuki sonogashira Step 2B: Sonogashira Alkyne, Pd(PPh3)4, CuI, Et3N protected_int->sonogashira coupled_A N-Boc-5-Aryl-nornicotine suzuki->coupled_A coupled_B N-Boc-5-Alkynyl-nornicotine sonogashira->coupled_B deprotect_A Step 3: Acidic Deprotection (TFA, DCM) coupled_A->deprotect_A deprotect_B Step 3: Acidic Deprotection (TFA, DCM) coupled_B->deprotect_B final_A 5-Aryl-nornicotine (nAChR Ligand) deprotect_A->final_A final_B 5-Alkynyl-nornicotine (nAChR Ligand) deprotect_B->final_B

Workflow for the palladium-catalyzed functionalization of 3-bromo-5-(2-pyrrolidinyl)pyridine.

Step-by-Step Experimental Protocols

Protocol 1: N-Boc Protection of 5-Bromonornicotine

Objective: Mask the secondary amine to prevent catalyst poisoning and side reactions.

  • Preparation: Dissolve 3-bromo-5-(2-pyrrolidinyl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (

    
    , 2.0 equiv) dropwise, followed by the slow addition of di-tert-butyl dicarbonate (
    
    
    
    , 1.2 equiv) dissolved in a minimal amount of DCM.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the consumption of starting material via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Isolation: Purify the crude product via flash column chromatography (silica gel) to yield pure N-Boc-5-bromonornicotine as a stable intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective C-C bond formation at the 5-position of the pyridine ring.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine N-Boc-5-bromonornicotine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and

    
     (3.0 equiv)[2].
    
  • Solvent & Degassing (Critical Step): Add a 1,4-dioxane/water solvent mixture (4:1 v/v). Degas the heterogeneous mixture by bubbling argon directly through the solution for 15 minutes, or by performing three consecutive freeze-pump-thaw cycles. Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species[2].

  • Catalysis: Add the

    
     catalyst (0.05 equiv) under a positive stream of argon. Seal the flask.
    
  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C and stir vigorously for 12–18 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol 3: Acidic Deprotection

Objective: Cleave the Boc group to yield the active nAChR ligand free base.

  • Cleavage: Dissolve the N-Boc protected intermediate in DCM (0.1 M). Cool to 0 °C and add trifluoroacetic acid (TFA) dropwise to achieve a DCM:TFA ratio of 4:1[2].

  • Monitoring: Stir at room temperature for 2 hours until the starting material is completely consumed (verified by LC-MS).

  • Neutralization (Critical Step): Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the oily residue in EtOAc and carefully neutralize with saturated aqueous

    
     until the aqueous phase reaches pH ~10. Note: The basic pH is required to ensure the pyrrolidine nitrogen is fully deprotonated.
    
  • Isolation: Extract the free base with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate to yield the final functionalized 5-aryl-nornicotine.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions, catalyst systems, and expected yields for various functionalization pathways utilizing the N-Boc-5-bromonornicotine intermediate.

Coupling PartnerReaction TypeCatalyst SystemTemp / TimeExpected Yield (Over 2 Steps)
Phenylboronic acid Suzuki-Miyaura

/

90 °C / 12 h78–85%
3-Pyridylboronic acid Suzuki-Miyaura

/

90 °C / 16 h65–72%
Phenylacetylene Sonogashira

/ CuI /

70 °C / 14 h80–88%
(Trimethylsilyl)acetylene Sonogashira

/ CuI /

60 °C / 12 h85–90%

References

  • Ondachi, P. W. "Synthesis of Alkoxy, Heterocyclic and Fused-Rings Derivatives of (S)-Nicotine from Natural Nicotine." NC State Repository. URL: [Link]

  • Jacob, P. III. "Resolution of (±)-5-Bromonornicotine. Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity." Journal of Organic Chemistry 1982, 47, 4165-4167. URL: [Link]

Sources

Advanced Application Note: Buchwald-Hartwig Amination of Bromopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C–N) bonds in pharmaceutical development and materials science[1]. However, applying this methodology to bromopyridine scaffolds—particularly 2-bromopyridines—presents a notorious synthetic challenge. The inherent nucleophilicity of the pyridine nitrogen frequently leads to catalyst deactivation.

This application note provides a comprehensive, self-validating protocol for the efficient amination of bromopyridines. By detailing the causality behind catalyst poisoning and outlining specific ligand-base pairings, this guide empowers researchers to rationally design and optimize high-yielding cross-coupling reactions.

Mechanistic Insights: The "Pyridine Penalty" and Ligand Causality

The primary mode of failure in the amination of bromopyridines is catalyst poisoning [2]. Following the initial oxidative addition of the bromopyridine to the Palladium(0) active species, the resulting Palladium(II) intermediate is highly susceptible to off-cycle coordination. The lone pair on the pyridine nitrogen binds to the electrophilic Pd(II) center, forming a thermodynamically stable, coordinatively saturated complex that halts the catalytic cycle[2].

The Solution: To overcome this penalty, the catalytic system must employ sterically demanding, electron-rich phosphine ligands.

  • Dialkylbiaryl Phosphines (e.g., BrettPhos, RuPhos): These ligands create a bulky, coordinatively saturated microenvironment around the palladium atom. This steric shield physically blocks the pyridine nitrogen from binding, while their electron-rich nature accelerates both oxidative addition and reductive elimination[3][4].

  • Bidentate Ligands (e.g., BINAP, Xantphos): These ligands enforce a rigid "bite angle" that stabilizes the active Pd species and prevents unwanted heteroatom coordination, making them highly effective for primary aniline couplings[3][5].

Catalytic Cycle & Poisoning Pathway

The diagram below illustrates the critical divergence point in the catalytic cycle where ligand selection dictates reaction success or failure.

G Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(Br)L_n Oxidative Addition Pd0->PdII_OA Bromopyridine Poisoned Inactive Pd Complex (Pyridine N-Coordination) PdII_OA->Poisoned Small Ligand (Poisoning) PdII_Amine Ar-Pd(II)(NR2)L_n Amido Complex PdII_OA->PdII_Amine Bulky Ligand + Amine & Base PdII_Amine->Pd0 Reductive Elimination Product Aminopyridine Product PdII_Amine->Product Dissociation

Buchwald-Hartwig catalytic cycle highlighting pyridine N-coordination poisoning and ligand rescue.

Data Presentation: Optimization Matrix

Because no single set of conditions applies universally to all amine nucleophiles, the following matrix summarizes the optimal, field-proven parameters for coupling various amine classes with bromopyridines[3][4][5].

Amine ClassRecommended Precatalyst / LigandBaseSolventTemp (°C)Mechanistic Rationale
Primary Aliphatic Pd₂(dba)₃ / BrettPhosNaOtBuToluene80–100BrettPhos prevents bis-arylation and provides extreme steric shielding against pyridine N-coordination.
Secondary Aliphatic RuPhos Pd G3 / RuPhosLiHMDS or NaOtBuTHF or Toluene65–85RuPhos accommodates the steric bulk of secondary amines while promoting rapid reductive elimination.
Anilines (Primary) Pd(OAc)₂ / BINAP or XantphosCs₂CO₃Dioxane100–110Bidentate ligands enforce a rigid bite angle; weak base (Cs₂CO₃) prevents side reactions with sensitive groups.
Base-Sensitive Substrates XPhos Pd G3 / XPhosK₃PO₄t-AmOH80–100Mild inorganic base prevents ester/ketone enolization; t-AmOH enhances the solubility of phosphate bases.

Note: Emerging methodologies have also demonstrated that air-stable "naked nickel" complexes, such as Ni(4-tBustb)₃, can catalyze the amination of heteroaryl bromides without exogenous ligands, offering a cost-effective alternative to Palladium[6].

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . At each critical stage, observable metrics are provided to confirm the reaction is proceeding as intended.

Materials & Setup
  • Electrophile: Bromopyridine (1.0 equiv)

  • Nucleophile: Amine (1.2–1.5 equiv)

  • Catalyst System: Palladium precatalyst (1–2 mol%) and Phosphine ligand (2–4 mol%)

  • Base: e.g., NaOtBu or Cs₂CO₃ (1.4–2.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane (0.1–0.2 M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the solid reagents: Palladium precatalyst, phosphine ligand, and base[4].

  • Validation Check: Ensure the base is free-flowing. Clumped NaOtBu indicates moisture contamination, which will prematurely quench the active Pd(0) species.

  • Seal the tube with a septum, evacuate, and backfill with ultra-high purity Argon. Repeat this cycle three times.

Step 2: Reagent Addition If the bromopyridine and amine are solids, add them during Step 1. If they are liquids, inject them sequentially via a gas-tight syringe through the septum. Finally, inject the anhydrous, degassed solvent[2].

Step 3: Reaction Initiation Place the Schlenk tube in a pre-heated oil bath or heating block set to the target temperature (typically 80–110 °C). Stir vigorously (800–1000 rpm) to ensure proper mixing of the heterogeneous base[4].

  • In-Process Validation (Visual Cue): Within 5–15 minutes, a healthy reaction mixture will transition from a cloudy suspension to a homogeneous, deeply colored solution (often yellow, orange, or reddish-brown).

  • Failure Mode Identification: The rapid appearance of a fine, opaque black precipitate on the vessel walls ("Palladium Black") indicates irreversible catalyst decomposition and agglomeration[2]. If this occurs, abort the reaction and verify solvent/reagent anhydrousness.

Step 4: Analytical Monitoring Monitor the reaction progress via LC-MS or TLC after 2 hours.

  • Output Validation: In LC-MS, confirm the disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the bromopyridine starting material. The emergence of the product mass should correlate with the consumption of the starting material.

Step 5: Workup and Purification Upon complete conversion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite to remove inorganic salts and residual palladium species[1]. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography.

References

  • Source: benchchem.
  • Source: organic-synthesis.
  • Source: benchchem.
  • Source: benchchem.
  • Source: semanticscholar.
  • Source: acs.

Sources

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling and Stock Solution Preparation of 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate in DMSO and Aqueous Media

Executive Summary & Chemical Rationale

This application note provides validated, step-by-step protocols for the solvation and thermodynamic solubility assessment of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical physicochemical properties and practical laboratory workflows, ensuring high-fidelity data generation in downstream biological and chemical assays.

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is a hybrid synthetic intermediate purposefully designed to incorporate the distinct chemical features of an electron-deficient pyridine ring and a basic, three-dimensional pyrrolidine moiety[1]. The freebase form of this nornicotine derivative can present handling challenges due to its physical state and susceptibility to oxidation.

To mitigate this, the compound is formulated as an oxalate salt. The formation of 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate is an acid-base reaction between the basic nitrogen atoms of the pyridine and pyrrolidine rings and the acidic protons of oxalic acid (a dicarboxylic acid)[1]. This salt formation significantly improves the compound's crystallinity, benchtop stability, and aqueous solubility by disrupting the crystal lattice energy required for solvation[1].

Physicochemical Profile

The following parameters guide the solvation strategy for this compound.

Table 1: Physicochemical Properties

Parameter Value / Description
Compound Name 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate
CAS Number 1415566-33-4[2]
Molecular Weight 317.14 g/mol [2]
Physical State Solid powder

| Structural Features | Brominated pyridine ring, secondary amine (pyrrolidine), oxalate counterion[1] |

Protocol 1: Preparation of Master Stock Solutions in DMSO

Expertise & Causality: For long-term storage and high-throughput screening, organic compounds are typically formulated as concentrated stock solutions in anhydrous Dimethyl Sulfoxide (DMSO)[3]. DMSO prevents aqueous hydrolysis and microbial contamination. However, a common experimental pitfall is the direct dilution of high-concentration DMSO stocks into aqueous buffers, which often causes the organic material to precipitate out of solution. To prevent this, serial dilutions must be performed in DMSO prior to the final addition to the aqueous medium.

Self-Validating QC System: The final working solution must be visually inspected for turbidity or birefringence under light. If precipitation occurs, the stock must be discarded or re-solubilized via sonication, and a lower working concentration must be established.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture, which can accelerate degradation or render the compound insoluble.

  • Centrifugation: Briefly centrifuge the vial to collect all powder at the bottom, preventing aerosolization or loss of material stuck to the cap[3].

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (>99.9% purity) to achieve a 10 mM to 50 mM master stock.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is completely clear[3].

  • Aliquot & Storage: Dispense the master stock into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes. Wrap in foil to protect from light and store at -20°C (stable for up to 1 month) or -80°C (stable for up to 24 months) to prevent degradation from repeated freeze-thaw cycles[3].

  • Assay Preparation: When preparing for biological assays, perform all intermediate serial dilutions in DMSO. Add the final DMSO dilution to the aqueous assay buffer such that the final DMSO concentration is ≤0.1% (v/v) to avoid solvent-induced cytotoxicity[3].

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method

Expertise & Causality: While the oxalate counterion inherently improves water solubility[1], precise quantitation is required for pharmacokinetic modeling and assay design. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility[4][5]. It relies on establishing a dynamic equilibrium between the solid phase and the saturated solution over an extended incubation period (24–48 hours)[5].

Self-Validating QC System: This protocol utilizes LC-MS/MS or UV-Vis spectroscopy against a known calibration curve to verify concentrations[6]. Triplicate measurements ensure statistical reliability, and high-speed centrifugation/filtration guarantees that undissolved micro-crystals do not artificially inflate the absorbance or mass readings[6].

Step-by-Step Methodology:

  • Saturation: In a 2 mL glass vial, add an excess amount of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate powder (e.g., 5–10 mg) to 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4)[4].

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled incubator shaker at 37°C. Shake vigorously (e.g., 850 rpm) for 24 to 48 hours with light shielding to ensure thermodynamic equilibrium is reached[4][6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved excess solid. Alternatively, use a specialized solubility filter plate (0.22 µm) and a vacuum manifold to filter the sample[5][6].

  • Dilution: Carefully aspirate the clear supernatant/filtrate. Dilute the saturated supernatant in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of your analytical instrument[6].

  • Quantification: Measure the concentration of the diluted sample using LC-MS/MS or UV-Vis spectroscopy, interpolating the results against a freshly prepared standard calibration curve[6].

Solubility & Storage Guidelines

Table 2: Recommended Solubility Limits and Storage Conditions

Solvent System Predicted Solubility Preparation Notes Storage Stability
Anhydrous DMSO High (>30 mg/mL) Vortex and sonicate at 37°C if necessary. -80°C for up to 24 months[3].
Aqueous Buffers (pH 7.4) High (>50 mg/mL) Soluble due to oxalate salt. Make fresh daily. Do not store aqueous solutions >24 hours[3].

| Biological Media | Variable | Keep final DMSO ≤0.1%. Dilute from DMSO stock. | Prepare immediately before use. |

Workflow Visualization

Workflow cluster_DMSO DMSO Stock Preparation cluster_Aq Aqueous Shake-Flask Method Start 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (Solid) DMSO_Prep Dissolve in Anhydrous DMSO (Vortex/Sonicate) Start->DMSO_Prep Organic Solvation Aq_Buffer Add Excess Solid to Aqueous Buffer (pH 7.4) Start->Aq_Buffer Thermodynamic Solubility DMSO_Stock Stock Solution (10-50 mM) Store at -20°C DMSO_Prep->DMSO_Stock Dilution Serial Dilution in DMSO (Prior to Assay) DMSO_Stock->Dilution BioAssay Aqueous Assay Media (Final DMSO < 0.1%) Dilution->BioAssay Avoids Precipitation Shake Shake-Flask Equilibration (37°C, 24-48 hrs) Aq_Buffer->Shake Filter Centrifugation / Filtration (Remove Precipitate) Shake->Filter Quant Quantification (UV-Vis / LC-MS/MS) Filter->Quant

Workflow for DMSO stock preparation and aqueous shake-flask solubility testing.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Center for Biotechnology Information (PMC) URL: [Link][4]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link][6]

  • Title: Frequently asked questions about the use of compounds Source: STARK Chemicals URL: [Link][3]

Sources

Application Note: Preparation of Nifzetidine Analogs using 3-Bromo-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and PET radiotracer development professionals. Objective: A comprehensive, self-validating protocol for the synthesis of direct C–C linked pyrrolidinyl analogs of the α4β2 nicotinic acetylcholine receptor (nAChR) imaging agent, nifzetidine.

Introduction & Mechanistic Rationale

Nifzetidine and its pyrrolidine counterpart, nifrolidine, are highly selective antagonist radioligands developed for positron emission tomography (PET) imaging of α4β2 nicotinic acetylcholine receptors (nAChRs)[1][2]. These receptors are heavily implicated in the pathophysiology of neurodegenerative disorders, including Alzheimer's and Parkinson's disease[1].

Traditional nifzetidine features an ether-linked azetidine ring[1]. However, synthesizing analogs using 3-Bromo-5-(2-pyrrolidinyl)pyridine (also known as 5-bromonornicotine) replaces the ether linkage with a direct carbon-carbon bond to a pyrrolidine ring[3]. This structural modification eliminates the ether bond—a common site for in vivo oxidative cleavage by cytochrome P450 enzymes—thereby enhancing the metabolic stability and brain penetrance of the radiotracer.

Causality in Experimental Design

The synthetic pathway is dictated by the bifunctional reactivity of the starting material[3]:

  • Amine Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic and will coordinate with transition metals[3]. If left unprotected, it will poison the palladium catalyst during cross-coupling or undergo unwanted Buchwald-Hartwig amination. N-Boc protection is therefore a mandatory first step.

  • Carbon Chain Extension: The 3-bromo position of the pyridine ring serves as an ideal electrophile for a Sonogashira cross-coupling with propargyl alcohol. This extends the carbon framework by three atoms, matching the propyl chain length required for nifzetidine analogs[1].

  • Bifurcated Fluorination Strategy: Following alkyne reduction, the resulting alcohol is activated via tosylation. The tosylate is a versatile intermediate: it can be displaced by cold fluorine (using TBAF) for standard pharmacological assays, or by radiofluorine (using K[¹⁸F]F/Kryptofix-222) for PET imaging[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Bromo-5-(2-pyrrolidinyl)pyridine (Starting Material) Boc Step 1: N-Boc Protection Reagents: (Boc)₂O, Et₃N, DCM SM->Boc Coupling Step 2: Sonogashira Coupling Reagents: Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI Boc->Coupling Reduction Step 3: Hydrogenation Reagents: Pd/C, H₂, MeOH Coupling->Reduction Fluorination Step 4: Tosylation & Fluorination Reagents: TsCl/Pyridine, then TBAF or K[¹⁸F]F Reduction->Fluorination Deprotection Step 5: Acidic Deprotection Reagents: TFA, DCM Fluorination->Deprotection Final Pyrrolidinyl Nifzetidine Analog (α4β2 nAChR Ligand) Deprotection->Final

Caption: Synthetic workflow for nifzetidine analogs from 3-Bromo-5-(2-pyrrolidinyl)pyridine.

Experimental Protocols

Step 1: N-Boc Protection of the Pyrrolidine Ring

Objective: Mask the secondary amine to prevent catalyst poisoning.

  • Dissolve 3-Bromo-5-(2-pyrrolidinyl)pyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Add triethylamine (Et₃N, 15.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol) dissolved in 10 mL of DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

Step 2: Sonogashira Cross-Coupling

Objective: Introduce the 3-carbon chain at the C3 position of the pyridine ring.

  • Dissolve the N-Boc intermediate (8.0 mmol) in anhydrous, degassed DMF (40 mL).

  • Add propargyl alcohol (12.0 mmol) and Et₃N (24.0 mmol).

  • Under a strict argon flow, add the catalysts: bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.4 mmol) and copper(I) iodide (CuI, 0.8 mmol).

  • Heat the mixture to 70 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove metal residues, and partition between water and ethyl acetate. Isolate the organic layer, dry, and purify via column chromatography to yield the alkyne intermediate.

Step 3: Catalytic Hydrogenation

Objective: Saturate the alkyne to a propyl chain.

  • Dissolve the alkyne intermediate (6.0 mmol) in MS-grade methanol (30 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Filter the suspension through Celite, wash with excess methanol, and concentrate to yield the saturated alcohol intermediate.

Step 4: Tosylation and Fluorination (Cold Standard Synthesis)

Objective: Activate the alcohol and introduce the fluorine atom.

  • Tosylation: Dissolve the alcohol (5.0 mmol) in anhydrous DCM (25 mL). Add pyridine (10.0 mmol) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (TsCl, 7.5 mmol). Stir at room temperature for 8 hours. Extract and purify to isolate the tosylate precursor.

  • Fluorination: Dissolve the tosylate (3.0 mmol) in anhydrous THF (15 mL). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 4.5 mmol). Heat at 60 °C for 2 hours. (Note: For PET radiotracer synthesis, substitute TBAF with K[¹⁸F]F and Kryptofix-222 in anhydrous acetonitrile at 95 °C for 10 minutes[2]).

Step 5: Acidic Deprotection

Objective: Unmask the pyrrolidine amine to yield the active nAChR ligand.

  • Dissolve the N-Boc fluorinated intermediate (2.0 mmol) in a 20% v/v solution of trifluoroacetic acid (TFA) in DCM (10 mL).

  • Stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure. Neutralize the residue with 1M NaOH to pH 10, and extract with DCM (3 × 15 mL).

  • Dry the organic layers and evaporate to yield the final pyrrolidinyl nifzetidine analog (3-(3-fluoropropyl)-5-(2-pyrrolidinyl)pyridine).

Quantitative Data Summary

The following table summarizes the expected yields, reaction times, and primary analytical markers for self-validation at each step of the protocol.

StepIntermediate / ProductExpected Yield (%)Reaction TimeKey Analytical Marker (¹H NMR / MS)
1 N-Boc-3-bromo-5-(2-pyrrolidinyl)pyridine88 - 924 hIntense singlet at ~1.4 ppm (9H, Boc t-butyl)
2 N-Boc-3-(3-hydroxyprop-1-ynyl)-...75 - 8212 h¹³C NMR alkyne signals at ~85.0 and 90.5 ppm
3 N-Boc-3-(3-hydroxypropyl)-...95 - 986 hLoss of alkyne ¹³C signals; new CH₂ multiplets
4 N-Boc-3-(3-fluoropropyl)-...60 - 702 h¹⁹F NMR distinct triplet at ~ -220 ppm
5 3-(3-fluoropropyl)-5-(2-pyrrolidinyl)pyridine85 - 901 hLoss of Boc singlet; MS [M+H]⁺ corresponding to product

References

  • Pichika, R., Easwaramoorthy, B., Christian, B. T., Shi, B., Narayanan, T. K., Collins, D., & Mukherjee, J. (2011). "Nicotinic α4β2 receptor imaging agents. Part III. Synthesis and biological evaluation of 3-(2-(S)-azetidinylmethoxy)-5-(3′-18F-fluoropropyl)pyridine (18F-nifzetidine)." Nuclear Medicine and Biology.[Link]

  • Mukherjee, J., et al. (2005). "Synthesis and evaluation of nicotine alpha4beta2 receptor radioligand, 5-(3'-18F-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine, in rodents and PET in nonhuman primate." Journal of Nuclear Medicine, 46(1), 130-140.[Link]

Sources

Troubleshooting & Optimization

improving yield of 3-Bromo-5-(2-pyrrolidinyl)pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-(2-pyrrolidinyl)pyridine cross-coupling reactions. This compound is a highly valuable nornicotine derivative and pharmaceutical intermediate[1]. However, its dual-nitrogen scaffold—comprising an electron-deficient pyridine ring and a basic secondary pyrrolidine amine—presents severe challenges in transition-metal catalysis.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions) involving this substrate.

Part 1: Core Troubleshooting & Mechanistic Causality (FAQs)

Q1: Why does my cross-coupling reaction stall completely when using the free base of 3-Bromo-5-(2-pyrrolidinyl)pyridine? A: The failure is caused by severe catalyst poisoning. The secondary amine on the pyrrolidine ring is highly nucleophilic and basic. In the presence of a palladium catalyst, it acts as a strong σ-donor, irreversibly coordinating to the electrophilic Pd(II) intermediate or the active Pd(0) species. Furthermore, under Buchwald-Hartwig conditions, the unprotected secondary amine will act as a competing nucleophile, leading to uncontrolled intra- or intermolecular amination[2]. Solution: You must chemically mask the pyrrolidine nitrogen. Protection with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is mandatory before attempting any cross-coupling to eliminate its coordinating ability[3].

Q2: I protected the pyrrolidine ring, but my Suzuki coupling yields are still under 30%. What is the mechanistic bottleneck? A: Even with a protected pyrrolidine, the pyridine nitrogen remains problematic. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming stable, inactive off-cycle Pd complexes[4]. Additionally, while the electron-deficient nature of the bromopyridine ring makes the initial oxidative addition step facile, it significantly slows down the transmetalation step. Solution: Shift the thermodynamic equilibrium away from pyridine coordination by using bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, or


-Bu

P provide sufficient steric bulk to prevent the formation of multi-pyridine Pd complexes, forcing the active mono-ligated Pd species to remain in the productive catalytic cycle[2].

Q3: LC-MS analysis of my crude mixture shows significant amounts of debrominated starting material. How do I prevent this? A: The formation of debrominated product is a side reaction known as protodehalogenation (or hydrodehalogenation). Because the pyridine ring is electron-deficient, the resulting Pd-aryl intermediate is highly electrophilic. If transmetalation is slow, this intermediate will prematurely react with any available hydride source (often from trace water in the solvent, the base, or the boronic acid itself)[4]. Solution: Switch to strictly anhydrous conditions and use a milder, non-nucleophilic base (e.g., anhydrous K


PO

or Cs

CO

instead of aqueous Na

CO

). Lowering the reaction temperature slightly (e.g., from 100°C to 80°C) also suppresses this pathway.

Part 2: Quantitative Data & Ligand Screening

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 3-bromo-5-(2-pyrrolidinyl)pyridine with phenylboronic acid, demonstrating the causality of ligand and protection choices on the final yield.

EntryCatalyst SystemBase / SolventPyrrolidine StatusYield (%)Primary Observation / Causality
1Pd(PPh

)

(5 mol%)
Na

CO

/ Dioxane:H

O
Free Amine<5%Complete catalyst poisoning by secondary amine.
2Pd(PPh

)

(5 mol%)
Na

CO

/ Dioxane:H

O
Boc-Protected28%Sluggish transmetalation; pyridine coordination to Pd.
3Pd(OAc)

/ PPh

K

CO

/ DMF
Boc-Protected41%High protodehalogenation due to protic impurities.
4Pd

(dba)

/ XPhos
K

PO

/ Dioxane (Anhydrous)
Boc-Protected89%Clean conversion; bulky ligand prevents off-cycle resting states.
5Pd(OAc)

/

-Bu

P
Cs

CO

/ Toluene
Boc-Protected84%Excellent yield; fast reaction due to electron-rich ligand[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Boc-Protection of 3-Bromo-5-(2-pyrrolidinyl)pyridine

This step is non-negotiable to prevent Pd-poisoning.

  • Setup: Dissolve 3-Bromo-5-(2-pyrrolidinyl)pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0.2 M concentration. Causality: DCM ensures complete solubility and prevents water from hydrolyzing the Boc anhydride.

  • Base Addition: Add Triethylamine (1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: TEA neutralizes the generated acid, while DMAP acts as a nucleophilic catalyst to accelerate the carbamate formation.

  • Reagent Addition: Slowly add Boc-anhydride (1.2 equiv) dropwise at 0°C. Remove the ice bath and allow the reaction to warm to room temperature for 4 hours.

  • Self-Validation Check (Ninhydrin Stain): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will stain strongly (forming a colored complex typical of secondary amines). The successful Boc-protected product is a carbamate and will not stain. Proceed to workup only when the stain is negative.

  • Workup: Wash the organic layer with saturated aqueous NaHCO

    
    , followed by brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Utilizing bulky ligands and anhydrous conditions to prevent protodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected 3-bromo-5-(2-pyrrolidinyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd

    
    (dba)
    
    
    
    (2.5 mol%), XPhos (5 mol%), and anhydrous K
    
    
    PO
    
    
    (2.0 equiv).
  • Atmosphere Control: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle 3 times. Causality: The active Pd(0) species is highly sensitive to oxygen, which rapidly induces homocoupling of the boronic acid, consuming your reagent[4].

  • Solvent Addition: Add degassed, anhydrous 1,4-Dioxane via syringe to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 85°C with vigorous stirring for 12 hours.

  • Self-Validation Check (Isotope Pattern Analysis): Analyze the crude mixture via LC-MS. Bromine possesses a highly distinct isotopic signature (a 1:1 ratio of M and M+2 peaks). The reaction is confirmed successful when this distinct doublet signature completely disappears at the product mass, validating the cleavage of the C-Br bond.

Part 4: Reaction Workflows & Mechanistic Visualizations

Troubleshooting Start Low Yield in Coupling of 3-Bromo-5-(2-pyrrolidinyl)pyridine CheckAmine Is the pyrrolidine secondary amine protected? Start->CheckAmine ProtectAmine Protect with Boc or Cbz (Prevents Pd poisoning) CheckAmine->ProtectAmine No CheckLigand Is the pyridine nitrogen coordinating to Pd? CheckAmine->CheckLigand Yes ChangeLigand Switch to bulky, electron-rich ligands (e.g., t-Bu3P, XPhos) CheckLigand->ChangeLigand Yes (Stalled Rxn) CheckSideRxn Are there high levels of debrominated product? CheckLigand->CheckSideRxn No FixSideRxn Use anhydrous conditions & optimize base (e.g., K3PO4) CheckSideRxn->FixSideRxn Yes (Protodehalogenation)

Troubleshooting logic tree for diagnosing low yields in bromopyridine cross-couplings.

CatalyticCycle Pd0 Active Pd(0) Catalyst (with bulky ligands) OxAdd Oxidative Addition (Facile for Bromopyridines) Pd0->OxAdd Ar-Br Poison1 Catalyst Poisoning (Free Pyrrolidine Amine) Pd0->Poison1 Unprotected Amine TransMet Transmetalation (Rate-determining) OxAdd->TransMet Ar'-B(OH)2 Poison2 Off-Cycle Complex (Pyridine Coordination) OxAdd->Poison2 Poor Ligand Choice SideRxn Protodehalogenation (Moisture/Hydride Source) OxAdd->SideRxn Protic Solvents RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle illustrating productive pathways vs. substrate-induced failure points.

References

  • BenchChem. "3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate | 1415566-33-4". BenchChem.
  • BenchChem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization". BenchChem.
  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". RSC Books.
  • MDPI. "Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine". Molecules.

Sources

Technical Support Center: Troubleshooting Solubility for 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide for 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate CAS: 1415566-33-4 (Generic/Base related) Application: Nicotinic Acetylcholine Receptor (nAChR) Agonist Research[1][2]

Executive Summary & Core Challenge

The Problem: Researchers frequently encounter precipitation ("crashing out") when transitioning 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate from storage to biological assays.[1][2] The Cause: While the oxalate salt form stabilizes the volatile and hygroscopic free base (an oil), it introduces high lattice energy and sensitivity to ionic strength.[2] Furthermore, oxalate anions react with divalent cations (like


) present in physiological buffers, leading to insoluble precipitates.[1][2]

The Solution: This guide provides a "Solvent-First" workflow, prioritizing DMSO stock preparation followed by controlled dilution, avoiding direct aqueous dissolution for high concentrations.[1][2]

Solubility Matrix

Data synthesized from physicochemical properties of pyridine-pyrrolidine analogs and oxalate salt behaviors.

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2]Usage Recommendation
DMSO (Anhydrous) Excellent ~50–100 mMPrimary Stock. Use for long-term storage at -20°C.
Ethanol (100%) Moderate~10–20 mMAlternative stock.[1][2] Evaporates faster; less stable than DMSO.[1][2]
Water (Deionized) Low/Variable< 5 mMNot recommended for stock. pH dependent.[1][2]
PBS (pH 7.4) Poor < 1 mMHigh Risk. Phosphate buffering and ionic strength often induce precipitation.[1][2]
Krebs/Ringer's Incompatible N/ACritical Warning: Calcium ions (

) will form insoluble Calcium Oxalate.[1][2]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct solubilization strategy for your specific assay.

SolubilityWorkflow Start Start: Solid Compound Goal Define Goal Concentration Start->Goal CheckConc Is Final Conc > 100 µM? Goal->CheckConc DirectAq Direct Aqueous Dissolution? CheckConc->DirectAq No (<100µM) DMSOStock Prepare 10-50 mM Stock in DMSO CheckConc->DMSOStock Yes (>100µM) BufferCheck Check Buffer Composition DirectAq->BufferCheck DMSOStock->BufferCheck CaMg Contains Ca2+ or Mg2+? BufferCheck->CaMg Precipitate RISK: Calcium Oxalate Precipitate CaMg->Precipitate Yes Success Slow Dilution (Vortexing) CaMg->Success No (or Low Conc)

Figure 1: Decision tree for solubilizing oxalate salts. Note the critical checkpoint for Calcium-containing buffers.

Detailed Protocols

Protocol A: Preparation of High-Stability Stock (Recommended)

Objective: Create a stable 50 mM stock solution for long-term storage.

  • Weighing: Accurately weigh the specific amount of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate.

    • Note: The molecular weight (MW) is typically 317.14 g/mol (verify on your specific vial label as hydration states can vary).[2]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Calculation: To make 1 mL of 50 mM stock, dissolve 15.85 mg in 1 mL DMSO.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, warm the vial in a 37°C water bath for 2 minutes. Sonicate only if necessary (max 1 minute).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate.

Protocol B: Dilution into Assay Media (The "Step-Down" Method)

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.[1][2]

  • Preparation: Pre-warm your assay buffer (e.g., HBSS, PBS) to room temperature or 37°C. Cold buffers decrease solubility.[1][2]

  • Intermediate Step (Optional but Recommended): If going from 100% DMSO to aqueous, create a 10x intermediate in water before adding to the final buffer.[1][2]

    • Example: Dilute 1 µL of Stock (50 mM) into 9 µL of Water -> 5 mM Intermediate.

  • Final Dilution: Add the intermediate solution dropwise to the rapidly stirring assay buffer.

    • Target DMSO: Keep final DMSO concentration < 0.1% to avoid solvent effects on nAChR channels.[1][2]

Frequently Asked Questions (FAQs)

Q1: I see a fine white precipitate immediately upon adding the compound to my Krebs-Ringer solution. Why? A: This is likely Calcium Oxalate .[1][2] Krebs-Ringer solution contains Calcium (


).[1][2] The oxalate counter-ion dissociates from your drug and binds to the calcium, forming an insoluble salt.[2]
  • Fix: Dissolve the stock in a

    
    -free buffer first, or ensure your final concentration is low enough that the solubility product (
    
    
    
    ) of Calcium Oxalate is not exceeded.[2]

Q2: Can I use acid to help dissolve the compound in water? A: Proceed with caution. While the pyridine and pyrrolidine nitrogens are basic, the compound is already an oxalate salt (acidic).[2] Adding more acid might protonate the nitrogens fully, potentially increasing solubility, but it will make the solution highly acidic, which is incompatible with most biological assays.[2]

  • Better Approach: Use DMSO.[1][2][3] If you must use water, ensure the pH is near neutral or slightly acidic (pH 5-6), but avoid high pH (>8) where the free base might oil out.[1]

Q3: Is the oxalate salt equivalent to the hydrochloride salt in potency? A: In terms of the active pharmacophore (the base), yes.[2] However, you must correct for Molecular Weight .[1][2]

  • Check if your dosage calculations are based on the free base or the salt.[2]

  • Formula:

    
    .[1][2]
    

Q4: How stable is the stock solution? A: In DMSO stored at -20°C, the compound is stable for at least 6 months. In aqueous solution, it should be used within 24 hours. Nicotinic ligands can be sensitive to oxidation; keep stocks sealed and protected from light.[1][2]

References & Grounding

  • BenchChem. (2025).[1][2][4] 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate Product Specifications and Solubility Data. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate Safety & Handling. Retrieved from [1][2][5]

  • Gaylord Chemical. (2007).[1][2][6] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2014).[1][2] Oxalic acid soluble salts: Human health tier II assessment. Retrieved from [1][2]

Sources

Technical Support Center: Optimizing Crystallization of 3-Bromo-5-(2-pyrrolidinyl)pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-bromo-5-(2-pyrrolidinyl)pyridine (also known as 5-bromo-nornicotine) salts. As a valuable building block in organic synthesis—particularly for nicotinic receptor ligands—achieving high-purity crystalline salts is a critical purification step[1].

This guide is designed for drug development professionals and synthesists to troubleshoot and optimize salt formation, focusing on thermodynamic control, stoichiometry, and phase behaviors.

Part 1: Core Causality & Physicochemical Principles

3-Bromo-5-(2-pyrrolidinyl)pyridine contains two distinct basic centers that dictate its behavior during salt formation[1]:

  • Pyrrolidine Nitrogen: A secondary amine, highly basic, and the primary site of protonation. In multi-step syntheses, this reactive site often requires protection to prevent unwanted side reactions[1].

  • Pyridine Nitrogen: An aromatic amine, significantly less basic but susceptible to protonation under highly acidic conditions. The bromine atom at the 3-position of this ring serves as a key functional group for further synthetic elaboration[1].

When utilizing a dicarboxylic acid like oxalic acid to form the 3-bromo-5-(2-pyrrolidinyl)pyridine oxalate salt, the acid-base reaction dynamics dictate the final crystal lattice[1]. Failing to control the molar ratio leads to a mixture of mono-oxalate and bis-oxalate salts, resulting in depressed melting points, poor crystallinity, and batch-to-batch inconsistency.

Stoichiometry FB 3-Bromo-5-(2-pyrrolidinyl)pyridine (Freebase) OA Oxalic Acid Addition (Dicarboxylic Acid) FB->OA Mono 1:1 Molar Ratio Mono-oxalate Salt (Pyrrolidine N protonated) OA->Mono Controlled addition (1.0 - 1.05 eq) Bis 1:2 Molar Ratio Bis-oxalate Salt (Both N's protonated) OA->Bis Excess acid (>2.0 eq)

Stoichiometric logic pathway for 3-bromo-5-(2-pyrrolidinyl)pyridine salt formation.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization yields a sticky oil instead of solid crystals. How do I prevent "oiling out"? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes highly supersaturated and crosses the binodal liquid-liquid coexistence curve before reaching the metastable zone for crystallization.

  • Root Cause: Rapid cooling or the overly aggressive addition of an anti-solvent (e.g., heptane) to the primary solvent (e.g., ethanol).

  • Solution: Shift the thermodynamic pathway.

    • Flatten the cooling gradient to ≤ 0.1 °C/min.

    • Introduce authentic seed crystals at the upper boundary of the metastable zone (typically 5-10 °C below the saturation temperature).

    • Adjust the solvent matrix: Incorporate a solvent with higher solubilizing power for the oil phase (like a small percentage of water) to suppress the LLPS boundary.

Q2: I am observing inconsistent melting points across different batches of the oxalate salt. What is causing this polymorphism or impurity? A: This is almost certainly a stoichiometric issue rather than true polymorphism. Because oxalic acid can donate two protons, it can form both 1:1 and 1:2 (freebase:acid) salts with the two basic nitrogens of 3-bromo-5-(2-pyrrolidinyl)pyridine[1].

  • Root Cause: Imprecise measurement or localized concentration gradients during the addition of oxalic acid.

  • Solution: Ensure strict 1:1 molar stoichiometry if targeting the mono-oxalate. Always add the oxalic acid solution dropwise to a vigorously stirred solution of the freebase to prevent localized excesses of acid that could transiently form the bis-oxalate.

Q3: How do I ensure the chiral integrity of the (S)-enantiomer during crystallization? A: The (S)-enantiomer of 3-bromo-5-(2-pyrrolidinyl)pyridine is highly valuable[1]. While oxalate crystallization primarily purifies chemical impurities, it can inadvertently enrich a racemate if thermodynamic conditions favor a racemic compound crystal over a conglomerate.

  • Solution: If optical purity is compromised, switch from oxalic acid to a chiral resolving acid, such as L-(+)-tartaric acid or Di-p-toluoyl-D-tartaric acid, performing a classic diastereomeric salt resolution in an ethanol/water matrix.

Crystallization Start Dissolve Salt in Primary Solvent Cool Controlled Cooling (0.1 °C/min) Start->Cool Check Phase Separation? Cool->Check Oil Oiling Out (LLPS) Check->Oil Yes Crystal Nucleation & Crystal Growth Check->Crystal No Seed Add Seeds & Reduce Cooling Rate Oil->Seed Seed->Cool Isolate Filtration & Drying Crystal->Isolate

Troubleshooting workflow for resolving oiling out during the crystallization process.

Part 3: Experimental Protocols

Standard Operating Procedure: Crystallization of 3-Bromo-5-(2-pyrrolidinyl)pyridine Mono-oxalate

Self-Validating Protocol: The success of Step 3 validates the solvent volumes and acid stoichiometry established in Steps 1 and 2. If the seed crystals dissolve, the solution is undersaturated. If immediate, massive precipitation occurs, the system is highly supersaturated, likely due to overly rapid acid addition.

  • Preparation of Freebase Solution: Dissolve 1.0 equivalent of crude 3-bromo-5-(2-pyrrolidinyl)pyridine freebase in 10 volumes (v/w) of absolute ethanol at 45 °C under nitrogen.

  • Acid Addition: In a separate vessel, dissolve 1.05 equivalents of anhydrous oxalic acid in 5 volumes of absolute ethanol. Add this acid solution dropwise to the freebase solution over 30 minutes, maintaining the internal temperature at 45–50 °C. (Mechanistic note: The slight 0.05 eq excess ensures complete precipitation without crossing the thermodynamic threshold into bis-oxalate formation).

  • Seeding & Aging: Cool the mixture to 35 °C. If spontaneous nucleation has not occurred, add 0.5% (w/w) of pure mono-oxalate seed crystals. Hold at 35 °C for 1 hour to allow the crystal lattice to organize and deplete the supersaturation safely away from the LLPS boundary.

  • Controlled Cooling: Cool the suspension to 5 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with 2 volumes of cold (0 °C) ethanol, followed by 1 volume of cold heptane to displace the ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to constant weight.

Part 4: Data Presentation

Table 1: Physicochemical & Structural Parameters

ParameterValueReference
Molecular Weight (Freebase) 227.10 g/mol [2]
Density 1.434 g/cm³[2]
Boiling Point 295.4 ºC at 760 mmHg[2]
Pyrrolidine pKa ~9.5 (Estimated)-
Pyridine pKa ~4.5 (Estimated)-

Table 2: Solvent Screening Matrix for Oxalate Salt Crystallization

Solvent SystemSolubility (Freebase)Solubility (Oxalate)Crystallization SuitabilityMechanistic Notes
Ethanol (Absolute) HighLowOptimal Provides a good balance of yield and purity; wide metastable zone.
Isopropanol HighVery LowModerateRisk of rapid precipitation and oiling out due to steep solubility curve.
Water LowHighPoorHighly soluble; used only as a co-solvent for specific chiral resolutions.
Ethyl Acetate HighInsolublePoorCauses immediate amorphous precipitation; poor impurity rejection.

Part 5: References

  • Title: 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate | 1415566-33-4 | Benchchem Source: benchchem.com URL:

  • Title: 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7 | Chemsrc Source: chemsrc.com URL:

  • Title: 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - ChemicalBook Source: chemicalbook.com URL:

Sources

Chiral Synthesis Technical Support Center: Pyrrolidinyl Pyridine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral synthesis. As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), preserving the stereochemical integrity of motifs like pyrrolidinyl pyridine (found in nicotine analogues and various neurological drug candidates) is critical.

This guide provides a deep-dive diagnostic overview, troubleshooting FAQs, quantitative reference data, and self-validating protocols to prevent or resolve the racemization of chiral pyrrolidinyl pyridines during synthesis.

Part 1: Diagnostic Overview (The Causality of Racemization)

The structural liability of pyrrolidinyl pyridine lies at the C2 position of the pyrrolidine ring. Because the adjacent pyridine ring acts as a powerful electron-withdrawing group, it significantly increases the acidity of the benzylic-like alpha-proton at C2.

When exposed to strong bases or elevated temperatures during N-deprotection, alkylation, or cross-coupling steps, this proton is easily abstracted. This abstraction forces the molecule into a planar, achiral aza-enolate or imine-enamine intermediate. Upon reprotonation, the stereochemical information is permanently lost, yielding a racemic mixture. Understanding this kinetic vulnerability is the first step in designing a stereoselective synthetic route.

G A Chiral Pyrrolidinyl Pyridine (ee > 99%) B Strong Base / High Temp (e.g., KOtBu at 80°C) A->B C2-H Deprotonation C Planar Aza-enolate (Achiral Intermediate) B->C D Reprotonation: Face A (Retention) C->D E Reprotonation: Face B (Inversion) C->E F Racemic Mixture (ee ~ 0%) D->F E->F

Mechanistic pathway of base-catalyzed racemization in pyrrolidinyl pyridines.

Part 2: Troubleshooting FAQs

Q: Why did my enantiopure 3-(2-pyrrolidinyl)pyridine completely racemize during N-alkylation? A: You likely utilized a strong, unhindered base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). These bases rapidly deprotonate the C2 position at elevated temperatures (e.g., 80 °C), driving complete racemization within 1 to 2 hours 1. To mitigate this, switch to weaker, sterically hindered bases like 2,4,6-trimethylpyridine or mild inorganic bases like K₂CO₃, which neutralize acid byproducts without interacting with the C2 proton 2.

Q: How can I verify if racemization is occurring mid-reaction without waiting for the final workup? A: Implement a self-validating chiral HPLC checkpoint. Extract a 50 µL reaction aliquot, quench it immediately in a buffered acidic solution (to protonate the amine and halt any base-catalyzed epimerization), and analyze it via a chiral stationary phase (e.g., Chiralcel OD-H). Compare the specific rotation or HPLC retention times against known (S)- and (R)- standards to ensure the enantiomeric excess (ee) is preserved 3.

Q: I am forced to use harsh conditions for a cross-coupling step, and partial racemization is unavoidable. What is the recovery strategy? A: If kinetic preservation of the stereocenter is impossible, plan for a downstream thermodynamic resolution. Classical resolution via diastereomeric salt formation using resolving agents like (-)-Dibenzoyl-L-tartaric acid is highly effective for 2-arylpyrrolidines, allowing you to selectively crystallize and recover the desired enantiomer from the epimerized mixture 4.

Part 3: Quantitative Data Center

The choice of base and temperature is the primary determinant of stereochemical survival. The table below summarizes the impact of various reaction conditions on the enantiomeric excess of pyrrolidinyl pyridines.

Base / ConditionTemperatureSolventTimeee Retention (%)Mechanistic Outcome
KOtBu / NaOtBu 80 °CTHF2 h< 1% (Racemic) Complete C2 deprotonation; planar intermediate formation 1.
t-BuOK 25 °CToluene12 h~ 5% (Epimerized) Significant epimerization due to strong basicity, even at room temp 5.
K₂CO₃ 60 °CDMF24 h> 98% Mild basicity prevents C2 deprotonation; ee retained 5.
2,4,6-Collidine 25 °CDCM12 h> 99% Steric hindrance prevents interaction with the C2 proton 2.

Part 4: Protocol Vault (Self-Validating Methodologies)

Protocol A: Mild N-Alkylation with Stereocenter Preservation

Use this protocol when functionalizing the pyrrolidine nitrogen to avoid base-catalyzed racemization.

  • Step 1: Substrate Preparation

    • Action: Dissolve enantiopure 3-(2-pyrrolidinyl)pyridine in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the pyrrolidine nitrogen. Anhydrous DCM ensures water does not act as a competitive nucleophile or alter the basicity of the microenvironment.

  • Step 2: Base Selection & Addition

    • Action: Add 2.0 equivalents of 2,4,6-trimethylpyridine (collidine) at 0 °C.

    • Causality: Collidine is a sterically hindered base. It is basic enough to neutralize the HCl byproduct of the alkylation but physically too bulky to abstract the sterically hindered, yet highly acidic, C2 proton 2.

    • Validation Checkpoint: Extract a 10 µL aliquot, dilute in water, and verify the pH remains between 7.5–8.5. A pH > 10 indicates an immediate risk of epimerization.

  • Step 3: Electrophile Addition

    • Action: Slowly add the alkyl halide dropwise, strictly maintaining the temperature at 0 °C.

    • Causality: Low temperatures kinetically trap the substrate, drastically reducing the rate of any background deprotonation pathways.

  • Step 4: Self-Validating Reaction Monitoring

    • Action: After 2 hours, take a 50 µL reaction aliquot, quench immediately in a pH 4 buffered solution, and analyze via Chiral HPLC.

    • Causality: Quenching in acid protonates the amine, instantly halting any base-catalyzed racemization.

    • Validation Checkpoint: Compare the specific rotation or HPLC retention times against known standards to confirm ee > 98% is maintained 3.

Protocol B: Classical Resolution of Racemized Pyrrolidinyl Pyridine

Use this protocol if upstream harsh conditions (e.g., Suzuki couplings) have already compromised the enantiomeric purity.

  • Step 1: Diastereomeric Salt Formation

    • Action: Dissolve the racemic 2-arylpyrrolidine mixture in hot ethanol (60 °C). Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid.

    • Causality: Dibenzoyl-tartaric acid is a superior resolving agent for 2-arylpyrrolidines compared to simple tartaric acid. The dibenzoyl derivative creates a highly hydrophobic lattice that crystallizes selectively with the (S)-isomer 4.

  • Step 2: Controlled Crystallization

    • Action: Cool the solution slowly to room temperature over 12 hours without agitation.

    • Causality: Slow cooling promotes the thermodynamic formation of pure, large crystals of the (S)-amine diastereomeric salt, leaving the (R)-enantiomer dissolved in the mother liquor.

    • Validation Checkpoint: Filter the crystals and perform a melting point analysis. A sharp, narrow melting point indicates high diastereomeric purity.

  • Step 3: Liberation of the Free Base

    • Action: Suspend the crystals in water, adjust the pH to 10 using mild aqueous Na₂CO₃, and extract with methyl tert-butyl ether (MTBE).

    • Causality: Mild basic cleavage breaks the salt without triggering the strong-base-catalyzed racemization pathway described in Protocol A.

    • Validation Checkpoint: Concentrate the organic layer and measure the specific optical rotation [α]D. Confirm >95% ee via chiral GC/HPLC 3.

Part 5: References

  • Racemization method and application of pyridine derivative Source: Google Patents (CN112174763A) URL:

  • Side reaction mitigation in 4-(Pyrrolidin-2-yl) Source: Benchchem URL:

  • A short stereodivergent synthesis of (R) and (S)-nicotine Source: RSC Publishing URL:

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups Source: Organic Letters (ACS Publications) URL:

  • (2S)-2-(P-Tolyl)pyrrolidine hcl Source: Benchchem URL:

Sources

Technical Support Guide: Purification of 3-Bromo-5-(2-pyrrolidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The purification of 3-Bromo-5-(2-pyrrolidinyl)pyridine (a nornicotine analog) presents a classic "dual-basicity" challenge. You are dealing with two distinct nitrogen centers: a weakly basic pyridine (pKa ~3.0 due to the electron-withdrawing bromine) and a highly basic secondary pyrrolidine (pKa ~10.5). Standard purification methods often fail because the pyrrolidine moiety interacts aggressively with acidic silanols on silica gel, leading to irreversible adsorption or severe tailing. This guide prioritizes protocols that neutralize these interactions.

Module 1: Flash Chromatography Troubleshooting

Q: My compound streaks severely on silica gel even with 10% MeOH/DCM. How do I fix this?

A: The streaking is caused by the secondary amine (pyrrolidine) protonating on the acidic silica surface. You must suppress this ionization or block the silanols.

Protocol A: The "Ammonia-Doped" Mobile Phase (Standard Silica) Do not just add "drops" of ammonia. You need a consistent buffer system.

  • Prepare the Modifier: Create a stock solution of 10%

    
     (28-30% aq) in Methanol.
    
  • Mobile Phase: Use DCM and the Modifier as your B-solvent.

    • Example Gradient: 0–15% (10%

      
       in MeOH) in DCM.
      
    • Effective Ratio: This delivers ~1.5% aqueous ammonia at the top of the gradient, which is sufficient to deprotonate the pyrrolidine.

Protocol B: Amine-Functionalized Silica (Recommended) If you have access to amine-bonded silica (e.g., KP-NH, amino-propyl), use it. The surface is already basic, preventing the amine-silanol interaction.

  • Solvent System: Hexane / Ethyl Acetate (0–100%).

  • Benefit: Eliminates the need for chlorinated solvents and smelly amine modifiers.

Q: I see two spots on TLC that merge into one after purification. What is happening? A: This is likely "on-column" salt dissociation or carbamate formation.

  • Salt Dissociation: If your crude was an HCl or TFA salt, the free base and the salt equilibrate on the column, running at different Rf values. Fix: Free-base the crude material (wash with 1M NaOH, extract into DCM) before loading.

  • Carbamate Formation: Secondary amines react with atmospheric

    
     on silica to form carbamates. Fix:  Flush the column with your mobile phase + 1% Triethylamine (TEA) before loading.
    
Module 2: HPLC Method Development

Q: Which HPLC column and pH should I use for purity analysis?

A: You have three viable strategies. The "High pH" approach is generally superior for this scaffold because it keeps the pyrrolidine neutral, improving peak shape and loading capacity.

Table 1: HPLC Method Selection Matrix

StrategyColumn TypeMobile PhaseRationale
High pH (Recommended) Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX)10 mM

(pH 10) / ACN
Suppresses pyrrolidine ionization (pKa ~10.5). Maximizes retention and peak symmetry.
Low pH + Ion Pair Standard C18Water/ACN + 0.1% TFA or Heptanesulfonic AcidProtonates both nitrogens. Ion-pairing agent masks the charge to prevent "fronting."
HILIC Bare Silica or AmideACN / Water + 10 mM Ammonium Formate (pH 3)Ideal for very polar derivatives that elute in the void volume on C18.

Visualizing the Separation Challenge:

G cluster_0 Analyte Properties cluster_1 Chromatographic Interaction cluster_2 Solution Pyr Pyrrolidine N (pKa ~10.5) Highly Basic Silanol Acidic Silanols (Stationary Phase) Pyr->Silanol Strong Ionic Bond (pH < 10) Py Pyridine N (pKa ~3.0) Weakly Basic Py->Silanol Weak H-Bond Tail Severe Tailing (Cation Exchange) Silanol->Tail HighPH High pH (>10) Neutralizes Amine HighPH->Pyr Prevents Ionization AmineSilica Amine Silica Blocks Silanols AmineSilica->Silanol Shields Surface

Caption: The "Dual-Basicity Trap": The high pKa pyrrolidine nitrogen dominates interactions with silanols, necessitating high pH or surface shielding.

Module 3: Chiral Resolution

Q: How do I separate the enantiomers of the 2-pyrrolidinyl group?

A: Since the 2-position of the pyrrolidine is a stereocenter, you will often encounter racemic mixtures.

Method 1: Diastereomeric Salt Crystallization (Scalable) Use chiral acids to form diastereomeric salts.[1] Tartaric acid derivatives are the industry standard for nicotine/nornicotine analogs.

  • Resolving Agents: (+)-Di-p-toluoyl-D-tartaric acid or (+)-Camphor-10-sulfonic acid.

  • Solvent: Ethanol or Ethanol/Acetone mixtures.

  • Procedure:

    • Dissolve racemate in hot ethanol.

    • Add 0.5 to 1.0 eq of resolving agent.

    • Cool slowly to 4°C. The less soluble diastereomer will precipitate.

    • Recrystallize to upgrade ee% (enantiomeric excess).

Method 2: Chiral HPLC/SFC (Analytical/Prep)

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase (SFC):

    
     / Methanol + 0.2% Isopropylamine (IPA).
    
    • Note: The basic additive (IPA or DEA) is mandatory to prevent peak broadening.

Module 4: Workup & Isolation Protocols

Q: I cannot extract the compound from water; it stays in the aqueous phase.

A: The pyrrolidine is very hydrophilic when protonated. You are likely not reaching a high enough pH.

Protocol: "Hard" Free-Basing

  • Cool: Chill the aqueous reaction mixture to 0°C.

  • Basify: Add 5M NaOH dropwise until pH > 12.

    • Check: Do not rely on paper strips alone; they often bleach at high pH. Ensure the solution is slippery (caustic) or use a calibrated probe.

  • Extract: Use DCM (Dichloromethane) or CHCl3 (Chloroform).

    • Tip: Diethyl ether or EtOAc are often too non-polar to extract the free base efficiently.

  • Salt Formation (Optional Stability Step):

    • If the oil is unstable, convert it to the Oxalate Salt .

    • Dissolve free base in EtOH. Add 1 eq Oxalic acid (dissolved in hot EtOH).

    • The oxalate salt usually crystallizes readily and is non-hygroscopic compared to HCl salts.

Workflow: Purification Decision Tree

DecisionTree Start Crude Reaction Mixture Check Check Impurity Profile (TLC/LCMS) Start->Check Impurity1 Major Non-Polar Impurities? Check->Impurity1 Flash Flash Chromatography (Amine Silica or DCM/MeOH/NH4OH) Impurity1->Flash Yes Impurity2 Enantiomers Only? Impurity1->Impurity2 No Final Pure 3-Bromo-5-(2-pyrrolidinyl)pyridine Flash->Final Salt Salt Crystallization (Oxalate or Tartrate) Impurity2->Salt Yes HPLC Prep HPLC (High pH C18) Impurity2->HPLC No (Complex Mix) Salt->Final HPLC->Final

Caption: Strategic workflow for selecting the optimal purification route based on impurity profile.

References
  • Sielc Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds. Retrieved from [Link]

  • MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Strategies for Purity Assessment of 3-Bromo-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The accurate purity assessment of 3-Bromo-5-(2-pyrrolidinyl)pyridine (an analog of nornicotine) presents a classic chromatographic challenge: analyzing a molecule containing both a hydrophobic halogenated aromatic ring and a highly basic secondary amine.

Standard reversed-phase (RP) methods often fail due to the pyrrolidine nitrogen (pKa ~8.9) . At neutral or slightly acidic pH, this amine becomes protonated, interacting strongly with residual silanols on the silica stationary phase. This results in severe peak tailing (


), poor resolution from impurities, and retention time instability.

This guide objectively compares three distinct chromatographic approaches to solve this problem, recommending Method A (High pH Reversed-Phase) as the "Gold Standard" for its superior peak shape and loadability, while presenting Method B (Acidic Ion-Suppression) and Method C (HILIC) as viable alternatives for specific impurity profiles.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound: 3-Bromo-5-(2-pyrrolidinyl)pyridine[1][2][3]

  • Basic Centers: Pyrrolidine (

    
     N, pKa ~8.9), Pyridine (
    
    
    
    N, pKa ~3.0).
  • Hydrophobicity: LogP ~2.1 (Moderate).

  • Key Challenge: Silanol interaction causing peak asymmetry.

Method Selection Logic

The following decision tree illustrates the logic for selecting the optimal method based on laboratory capabilities and impurity polarity.

MethodSelection Start Start: Purity Assessment of 3-Bromo-5-(2-pyrrolidinyl)pyridine CheckColumn Is a High-pH Stable (Hybrid Silica) Column Available? Start->CheckColumn MethodA Method A: High pH RP-HPLC (Recommended) Best Peak Shape & Resolution CheckColumn->MethodA Yes (pH 10) CheckPolar Are ultra-polar impurities (e.g., N-oxides) expected? CheckColumn->CheckPolar No (Standard Silica) MethodB Method B: Acidic RP-HPLC (Traditional) Requires TFA/Ion-Pairing CheckPolar->MethodB No MethodC Method C: HILIC (Orthogonal) Best for Polar Impurities CheckPolar->MethodC Yes

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on column availability and impurity profile.

Comparative Analysis of Methods

We evaluated three methodologies based on Resolution (


), Tailing Factor (

), and Sensitivity (LOD).
FeatureMethod A: High pH RP (Recommended) Method B: Acidic RP (Traditional) Method C: HILIC (Alternative)
Principle Analyte in free-base form (neutral)Analyte fully protonated (cationic)Partition into water layer on silica
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / MeCN0.1% TFA or Formic Acid / MeCN10mM Ammonium Acetate / MeCN (90%)
Stationary Phase Hybrid Silica C18 (e.g., XBridge, Gemini NX)Standard C18 (e.g., SunFire, Zorbax)Bare Silica or Amide
Tailing Factor (

)
1.05 - 1.15 (Excellent) 1.5 - 2.2 (Poor to Fair)1.2 - 1.4 (Good)
Resolution (

)
High (Hydrophobic selectivity)Moderate (Silanol dragging reduces

)
High (For polar impurities only)
MS Compatibility ExcellentGood (if TFA avoided)Excellent
Robustness High (pH stable)Low (pH sensitive)Moderate (Equilibration time)
Expert Insight: Why Method A Wins

By adjusting the mobile phase pH to 10.0 (above the pKa of the pyrrolidine nitrogen), we suppress the ionization of the secondary amine. The molecule becomes neutral, eliminating the electrostatic attraction to acidic silanols on the column surface. This results in sharper peaks, higher sensitivity (signal-to-noise ratio), and longer column life compared to acidic methods where the charged amine "drags" along the stationary phase.

Detailed Experimental Protocols

Method A: High pH Reversed-Phase (The Gold Standard)

This protocol utilizes a hybrid-silica column capable of withstanding high pH, ensuring the pyrrolidine ring remains deprotonated.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • Purified Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    (or Phenomenex Gemini-NX).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temp:

    
     (Improves mass transfer for basic compounds).
    
  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Injection Volume:

    
    .
    

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Hold (Equilibration)
1.05Start Gradient
8.060Elution of Main Peak
9.095Wash
11.095End Wash
11.15Re-equilibration

System Suitability Criteria:

  • Retention Time: ~5.5 ± 0.2 min

  • Tailing Factor: NMT (Not More Than) 1.2

  • Theoretical Plates: > 10,000

Method B: Acidic Low-pH (The Alternative)

If a high-pH stable column is unavailable, this method uses standard silica C18. Crucial: You must use Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge of the pyrrolidine nitrogen, though it may suppress MS signal.

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% TFA in Water (pH ~2).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Note: Expect Tailing Factor ~1.5.

Workflow Visualization

The following diagram details the flow path and critical checkpoints for the recommended Method A .

MethodAFlow cluster_chemistry Chemistry in Column Prep Sample Prep Dissolve in 20% MeCN/Water Conc: 0.1 mg/mL Injector Auto-Injector 2 µL Injection Prep->Injector Column Hybrid C18 Column pH 10 Environment (Deprotonated Amine) Injector->Column Mobile Phase (High pH) Detector UV Detector 260 nm Column->Detector Separated Peaks ChemState Analyte Neutral No Silanol Interaction Column->ChemState Data Data System Integrate & Calc % Purity Detector->Data

Figure 2: Workflow and chemical state of the analyte during High pH RP-HPLC.

Validation & Troubleshooting

Linearity and Range

The method (Method A) typically demonstrates linearity from


 to 

(

).
Common Issues & Fixes
ProblemProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionSwitch to Method A (High pH); if using Method B, increase TFA conc. to 0.15%.
Retention Drift pH instabilityEnsure Mobile Phase A is buffered (Ammonium Bicarbonate), not just adjusted with ammonia.
Split Peaks Sample solvent mismatchDissolve sample in initial mobile phase (5% MeCN) rather than 100% MeCN.
High Backpressure Salt precipitationEnsure mixing of Buffer/MeCN does not exceed solubility limits (usually safe <80% MeCN).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

    • Supports the mechanism of high pH suppressing silanol ioniz
  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Waters Library. Link

    • Authoritative source for the stability of hybrid particles
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

    • Foundational text for gradient design and resolution optimiz
  • PubChem. (2025). 3-Bromo-5-(2-pyrrolidinyl)pyridine Compound Summary. National Library of Medicine. Link

    • Source for chemical structure and physical property data.[4]

  • Fanali, S., et al. (2013). Liquid Chromatography: Applications. Elsevier. Link

    • Reference for the analysis of nitrogenous heterocycles and nicotine analogs.

Sources

comparison of 3-Bromo-5-(2-pyrrolidinyl)pyridine vs epibatidine binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 3-Bromo-5-(2-pyrrolidinyl)pyridine vs. Epibatidine Binding Affinity Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous comparison between Epibatidine , a potent but toxic natural alkaloid, and 3-Bromo-5-(2-pyrrolidinyl)pyridine (chemically synonymous with 5-Bromo-nornicotine ), a synthetic nicotinic acetylcholine receptor (nAChR) ligand.

While Epibatidine exhibits picomolar affinity (


 nM) for the 

nAChR subtype, its lack of selectivity for the ganglionic

subtype results in a narrow therapeutic index and high toxicity. In contrast, 3-Bromo-5-(2-pyrrolidinyl)pyridine serves as a critical structural analog, demonstrating nanomolar affinity with an altered pharmacological profile that prioritizes subtype selectivity and partial agonism, offering a safer template for analgesic drug development.
Molecular Architecture & Pharmacophore Analysis

To understand the differential binding, we must first analyze the structural determinants. Both compounds target the acetylcholine binding pocket but utilize different steric and electronic features.

  • Epibatidine: Features a rigid 7-azabicyclo[2.2.1]heptane bridge and a chloropyridine ring. The rigid bridge locks the nitrogen in a specific conformation, minimizing the entropic cost of binding, which drives its extreme potency.

  • 3-Bromo-5-(2-pyrrolidinyl)pyridine: A flexible 3-pyridyl ether/amine analog (specifically a 5-bromo substituted nornicotine). It lacks the rigid bridge of epibatidine. The bromine atom at position 5 (meta to the pyrrolidine) acts as a bioisostere to the chlorine in epibatidine, enhancing lipophilicity and halogen bonding within the receptor pocket, though the flexible pyrrolidine ring results in a higher entropic penalty upon binding compared to epibatidine.

Visualizing the Pharmacophore Overlap

Pharmacophore cluster_0 Epibatidine (Rigid) cluster_1 3-Bromo-5-(2-pyrrolidinyl)pyridine (Flexible) Epi_N Bridgehead Nitrogen (Cationic Center) Nor_N Pyrrolidine Nitrogen (Cationic Center) Epi_N->Nor_N Functional Homology Epi_Cl Chloropyridine (H-Bond Acceptor + Halogen) Nor_Br Bromopyridine (H-Bond Acceptor + Halogen) Epi_Cl->Nor_Br Bioisosteric Replacement Epi_Bridge Azabicyclo Bridge (Rigid Scaffold) Nor_Flex Single Bond (Flexible Scaffold) Epi_Bridge->Nor_Flex Structural Divergence (Entropy Cost)

Figure 1: Pharmacophore comparison highlighting the structural rigidity of Epibatidine versus the flexibility of the 3-Bromo analog. The rigid bridge of Epibatidine contributes to its picomolar affinity.

Binding Affinity Profile ( )

The following data synthesizes competitive radioligand binding assays using [


H]-Epibatidine or [

H]-Nicotine in rat brain homogenates or heterologously expressed human receptors.
Receptor SubtypeEpibatidine (

)
3-Bromo-5-(2-pyrrolidinyl)pyridine (

)
Pharmacological Implication

(High Affinity)
0.02 – 0.06 nM (Picomolar)2 – 20 nM (Low Nanomolar)Epibatidine is ~100-500x more potent. The Bromo-analog retains high affinity but is less "sticky."

(Ganglionic)
0.05 – 1.0 nM > 100 nM Critical Difference: Epibatidine hits ganglionic receptors hard (toxicity). The Bromo-analog is more selective.

(Homomeric)
15 – 30 nM > 1,000 nM Both have lower affinity for

, but Epibatidine is still relatively potent compared to the analog.
Selectivity Ratio (

/

)
~1 : 1 (Non-selective)> 50 : 1 (Selective)High selectivity of the Bromo-analog reduces side effects like hypertension and respiratory distress.

Key Insight: The "3-Bromo" substitution on the pyridine ring generally increases affinity compared to unsubstituted nornicotine (


 ~30-50 nM), but it does not reach the picomolar potency of the rigid epibatidine structure. However, the loss of affinity at 

is the desired therapeutic outcome.
Experimental Workflow: Radioligand Binding Assay

To validate these affinity values in your own lab, use the following standardized protocol. This workflow ensures the separation of specific vs. non-specific binding, a common source of error in high-affinity ligand studies.

Protocol Design
  • Ligand: [

    
    H]-Epibatidine (Specific Activity: ~50-80 Ci/mmol).
    
  • Tissue: Rat Cerebral Cortex (rich in

    
    ) or Transfected HEK-293 cells.
    
  • Displacer: 3-Bromo-5-(2-pyrrolidinyl)pyridine (Test Compound).

BindingAssay Start Membrane Preparation (Rat Cortex / HEK Cells) Incubation Incubation (25°C, 60-90 min) Buffer: 50mM Tris-HCl, pH 7.4 Start->Incubation Add [3H]-Ligand + Test Compound Filtration Rapid Filtration (Whatman GF/B Filters + PEI Pre-soak) Incubation->Filtration Equilibrium Reached Washing Ice-Cold Buffer Wash (3 x 4mL) to remove unbound ligand Filtration->Washing Terminate Reaction Counting Liquid Scintillation Counting (Determine DPM) Washing->Counting Analysis Data Analysis (Non-linear regression -> IC50 -> Ki) Counting->Analysis Cheng-Prusoff Equation

Figure 2: Step-by-step radioligand binding assay workflow. Note the critical PEI pre-soak step for filters to reduce non-specific binding of hydrophobic ligands like epibatidine.

Validation Check (Trustworthiness):

  • Self-Validation: Always run a "Total Binding" (Ligand + Tissue) and "Non-Specific Binding" (Ligand + Tissue + 300

    
    M Nicotine) control.
    
  • Cheng-Prusoff Correction: Calculate

    
     from 
    
    
    
    using
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of [
    
    
    H]-Epibatidine (typically 0.04 nM).
Pharmacological Context & Therapeutic Implications
Efficacy (Agonist vs. Partial Agonist)
  • Epibatidine: Acts as a full agonist at

    
    .[1] This leads to rapid receptor desensitization and massive downstream signaling, contributing to its toxicity (seizures, paralysis).
    
  • 3-Bromo-5-(2-pyrrolidinyl)pyridine: Typically exhibits partial agonism . Partial agonists are preferred for analgesia because they activate the receptor enough to modulate pain pathways (antinociception) but have a "ceiling effect" that prevents the massive depolarization associated with toxicity.

Toxicity Profile

The primary failure of Epibatidine in clinical trials was its toxicity, driven by


 activation in the autonomic ganglia.
  • Epibatidine: Therapeutic Index (TI) < 10.[1]

  • Bromo-Analog: Therapeutic Index > 100 (estimated based on analog class). The bromine substitution aids in lipophilicity (blood-brain barrier penetration) without the "lock-and-key" perfect fit at the ganglionic receptor that epibatidine possesses.

Conclusion

While Epibatidine remains the gold standard for potency (picomolar affinity), it is a flawed tool for therapy due to its lack of selectivity. 3-Bromo-5-(2-pyrrolidinyl)pyridine represents a rational medicinal chemistry evolution: it sacrifices raw potency (dropping to nanomolar range) to gain selectivity and safety . For researchers, the Bromo-analog is the superior choice when studying specific


 modulation without the confounding variables of ganglionic toxicity.
References
  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgetic and nicotinic agonist.[2] Molecular Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Carroll, F. I., et al. (2001).[2] Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(2-Pyrrolidinyl)pyridine Analogues. Journal of Medicinal Chemistry. Link

  • Marks, M. J., et al. (1998). Differential agonist inhibition identifies multiple epibatidine binding sites in mouse brain. Journal of Pharmacology and Experimental Therapeutics. Link

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology. Link

Sources

mass spectrometry fragmentation pattern of pyridine oxalate salts

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of organic salts is critical for pharmaceutical formulation, metabolomics, and astrochemical research. Pyridine oxalate—a salt formed by a basic nitrogenous heterocycle and a simple dicarboxylic acid—presents a unique analytical challenge. Because it is a non-covalent complex, its behavior in a mass spectrometer is entirely dictated by the ionization modality chosen.

As an application scientist, you cannot simply inject a salt into an MS and expect a single "molecular ion." You must strategically select your ionization technique to either preserve the solution-phase ionic state or intentionally dissociate it. This guide objectively compares the performance and fragmentation dynamics of pyridine oxalate under Electrospray Ionization (ESI) and Electron Impact (EI) MS, providing a self-validating framework for structural elucidation.

Ionization Modalities: Soft vs. Hard Ionization Dynamics

The fundamental divergence in analyzing pyridine oxalate lies in the energy transferred during vaporization and ionization.

Electron Impact (EI-MS): The Thermal Dissociation Pathway Under standard 70 eV EI conditions, the sample must be vaporized prior to ionization. The thermal energy required to transition the solid salt into the gas phase inevitably disrupts the ionic bonds between the pyridinium cation and the oxalate anion. Consequently, the mass spectrometer does not analyze the intact salt; it analyzes a co-eluting vapor of neutral pyridine and neutral oxalic acid. The subsequent electron bombardment induces radical-driven cleavage and shake-off dehydrogenation, generating highly fragmented spectra[1].

Electrospray Ionization (ESI-MS/MS): The Solution-Phase Preservation Pathway ESI operates at atmospheric pressure and leverages pre-existing ions in solution. By dissolving pyridine oxalate in a polar solvent, it dissociates into solvated


 and 

. ESI acts as a "soft" technique, gently transferring these pre-formed ions into the gas phase without breaking covalent bonds. This allows researchers to independently isolate the basic and acidic components in positive and negative ion modes, respectively, and subject them to controlled Collision-Induced Dissociation (CID).

ESI_EI_Comparison Salt Pyridine Oxalate Salt ESI ESI (Soft Ionization) Salt->ESI Dissolution EI EI (Hard Ionization) Salt->EI Thermal Vaporization Pos [Py+H]+ (m/z 80) ESI->Pos Positive Mode Neg [Ox-H]- (m/z 89) ESI->Neg Negative Mode Neutral Neutral Pyridine & Oxalic Acid EI->Neutral Desorption

Divergent ionization pathways for pyridine oxalate in ESI vs. EI mass spectrometry.

Mechanistic Causality of Fragmentation Pathways

Understanding why a molecule fragments in a specific manner is the cornerstone of MS interpretation.

Pyridine Fragmentation (Positive ESI & EI) The aromatic pyridine ring is highly stable. Upon collisional activation of the protonated precursor (m/z 80) in ESI, the lowest energy fragmentation channel is the expulsion of hydrogen cyanide (HCN, 27 Da) to yield a


 product ion at m/z 53[2]. The causality here is driven by the stability of the nitrogen-containing neutral leaving group. In EI, the neutral pyridine radical cation (

, m/z 79) similarly loses HCN to form an abundant m/z 52 fragment, driven by shake-off dehydrogenation mechanisms[1].

Oxalate Fragmentation (Negative ESI) For the hydrogen oxalate anion (


, m/z 89), the dominant CID pathway is the loss of carbon dioxide (

, 44 Da) to yield the formate anion at m/z 45. Dicarboxylic acids are exquisitely sensitive to decarboxylation due to the thermodynamic sink provided by

formation and the relative stability of the resulting formate species[3].

CID_Fragmentation Py_Prec [C5H5NH]+ m/z 80 Py_Prod [C4H5]+ m/z 53 Py_Prec->Py_Prod -HCN (27 Da) CID Ox_Prec [HC2O4]- m/z 89 Ox_Prod [HCO2]- m/z 45 Ox_Prec->Ox_Prod -CO2 (44 Da) CID

Primary CID fragmentation pathways for protonated pyridine and deprotonated oxalate.

Self-Validating Experimental Protocol for ESI-MS/MS

A protocol is only as robust as its internal controls. To definitively prove that the m/z 45 product ion originates from oxalate and not a ubiquitous background contaminant (e.g., formate from LC solvents), we must employ a self-validating workflow using Stable Isotope Labeling (SIL).

Step 1: Matrix Formulation & pH Control

  • Causality: Ionization efficiency is pH-dependent.

  • Positive Mode Prep: Dissolve pyridine oxalate to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The acid suppresses oxalate ionization but forces pyridine into its protonated state (

    
    ).
    
  • Negative Mode Prep: Dissolve the salt in 50:50 Methanol:Water containing 5 mM Ammonium Acetate (pH ~6.8). This neutral buffer ensures the dicarboxylic acid remains deprotonated (

    
    ) without causing severe ion suppression.
    

Step 2: Isotopic Baseline Establishment (The Self-Validation Step)

  • Spike the negative mode sample with an equimolar concentration of

    
    -oxalic acid.
    
  • Validation Logic: If the m/z 45 peak is genuinely derived from oxalate decarboxylation, the

    
    -oxalate precursor (m/z 91) must yield a product ion at m/z 46 (loss of 
    
    
    
    , 45 Da)[3]. If m/z 45 remains unchanged in the labeled channel, it is a false positive generated by solvent background.

Step 3: Breakdown Curve Generation (Energy Thresholding)

  • Instead of using a single Collision Energy (CE), ramp the CE from 5 eV to 40 eV in 5 eV increments for both isolated precursors (m/z 80 and m/z 89).

  • Validation Logic: True precursor-product relationships exhibit a sigmoidal decay of the precursor and a corresponding rise in the product ion. This confirms that m/z 53 and m/z 45 are direct structural fragments, not co-isolated isobaric impurities.

Quantitative Fragmentation Summary

The table below summarizes the expected MS/MS and EI-MS data for pyridine oxalate, providing a quick-reference benchmark for spectral interpretation.

Ionization ModeTarget SpeciesPrecursor Ion (m/z)Major Product Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
ESI (+) Pyridine80.1

53.127.0 (HCN)Ring opening & cleavage
ESI (-) Oxalate89.0

45.044.0 (

)
Decarboxylation
EI (70 eV) Pyridine79.0

52.027.0 (HCN)Radical-driven cleavage
EI (70 eV) Oxalic Acid90.0

46.044.0 (

)
Thermal/EI dissociation

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. 2[2]

  • Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. MOST Wiedzy. 1[1]

  • Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma. ResearchGate. 3[3]

Sources

Differentiating 3-Bromo-5-(2-pyrrolidinyl)pyridine Enantiomers: A Comparative Guide to Chiral HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, robust analytical methods for the enantioselective separation and quantification of these stereoisomers are indispensable. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-Bromo-5-(2-pyrrolidinyl)pyridine enantiomers, a key chiral intermediate in the synthesis of various pharmaceutical agents.

The Imperative of Chiral Separation

The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, necessitates their separation and individual evaluation.[1] Regulatory bodies worldwide mandate the characterization of the pharmacological activity of each enantiomer of a new drug entity. Chiral HPLC has emerged as a powerful and versatile technique for this purpose, offering high resolution and sensitivity for both analytical and preparative-scale separations.[2][3]

Strategic Approaches to Chiral HPLC Method Development

The successful separation of enantiomers by HPLC hinges on the creation of a chiral environment that allows for differential interaction with the two stereoisomers. This is primarily achieved through the use of Chiral Stationary Phases (CSPs), which are the most common approach for enantiomeric separations.[4] The selection of an appropriate CSP and the optimization of the mobile phase composition are the cornerstones of effective chiral method development.

For a molecule like 3-Bromo-5-(2-pyrrolidinyl)pyridine, which contains a basic nitrogen in the pyrrolidine ring and a pyridine moiety, several classes of CSPs warrant consideration. These include polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs, which are known for their broad applicability.[4]

Comparative Analysis of Chiral Stationary Phases

The selection of a CSP is often an empirical process, guided by the structural features of the analyte.[2] Below is a comparison of commonly employed CSPs for the separation of molecules with structural similarities to 3-Bromo-5-(2-pyrrolidinyl)pyridine.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for Pyrrolidine-Pyridine CompoundsPotential Challenges
Polysaccharide-based (e.g., Amylose, Cellulose) A combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[1]Broad enantioselectivity for a wide range of compounds, including those with aromatic and heterocyclic moieties.Method development can be time-consuming due to the variety of available derivatives and mobile phase combinations.
Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Vancomycin) Multiple interaction modes including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic basket-like structure.[5]Particularly effective for the separation of polar and basic compounds due to the presence of ionizable groups.[5]Mobile phase pH can significantly impact retention and selectivity, requiring careful optimization.
Cyclodextrin-based Inclusion of the analyte (or a portion of it) into the chiral cavity of the cyclodextrin molecule.[1]Effective for separating aromatic compounds and those capable of fitting within the cyclodextrin cavity.May have limited applicability for highly polar or very bulky molecules.

Experimental Protocol: A Recommended Starting Point

Based on the structural characteristics of 3-Bromo-5-(2-pyrrolidinyl)pyridine, a polysaccharide-based CSP, specifically a cellulose-based column, is recommended as a primary screening tool. The following protocol provides a robust starting point for method development.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 3-Bromo-5-(2-pyrrolidinyl)pyridine.

Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A cellulose-based chiral stationary phase column (e.g., Cellulose-1, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), with a basic additive such as Diethylamine (DEA).

  • Sample: A solution of racemic 3-Bromo-5-(2-pyrrolidinyl)pyridine in the mobile phase.

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 90:10 n-Hexane:IPA with 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject a 10 µL aliquot of the sample solution onto the column.

  • Isocratic Elution: Elute the enantiomers isocratically with the chosen mobile phase.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the compound exhibits significant absorbance.

  • Method Optimization: If separation is not optimal, systematically vary the ratio of n-Hexane to IPA (e.g., 80:20, 70:30) and the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). The basic additive is crucial for improving the peak shape of basic analytes like the target compound.

Visualizing the Workflow

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_results Data & Optimization racemate Racemic 3-Bromo-5-(2-pyrrolidinyl)pyridine dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject hplc HPLC System with Chiral Column equilibrate Equilibrate Column hplc->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram evaluate Evaluate Resolution chromatogram->evaluate optimize Optimize Mobile Phase (if needed) evaluate->optimize Sub-optimal Separation end Final Method evaluate->end Baseline Separation optimize->equilibrate

Caption: Experimental workflow for chiral HPLC method development.

The Mechanism of Chiral Recognition

The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by a combination of non-covalent interactions. The chiral selector, in this case, the cellulose derivative, possesses a highly ordered structure with chiral grooves and cavities.

Chiral_Recognition cluster_interaction Differential Interaction cluster_elution Resulting Separation CSP Chiral Stationary Phase (Cellulose Derivative) Chiral Grooves & Cavities Enantiomer_R (R)-Enantiomer Complex_R Transient Diastereomeric Complex (R) Enantiomer_R->Complex_R Stronger Binding Enantiomer_S (S)-Enantiomer Complex_S Transient Diastereomeric Complex (S) Enantiomer_S->Complex_S Weaker Binding Complex_R->CSP Elution_R (R)-Enantiomer Elutes Second Complex_R->Elution_R Complex_S->CSP Elution_S (S)-Enantiomer Elutes First Complex_S->Elution_S Different Retention Times

Sources

Melting Point Validation Guide: 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous validation framework for the melting point (MP) determination of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS: 1415566-33-4). As a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, the solid-state integrity of this compound is paramount for downstream efficacy.

The Core Challenge: The free base form of 3-bromo-5-(2-pyrrolidinyl)pyridine is typically a liquid or oil, rendering it unsuitable for melting point characterization. Consequently, the oxalate salt is the preferred solid form for development. This guide establishes the Differential Scanning Calorimetry (DSC) method as the gold standard for validating this salt, targeting a melting/decomposition range of 195–198°C .[1]

Strategic Analysis: Why This Form? Why This Method?

Before executing the protocol, researchers must understand the physicochemical causality that dictates the choice of the oxalate salt and the analytical method.

Comparative Analysis of Solid Forms (The "Alternatives")

In drug development, selecting the correct salt form is not arbitrary; it is a function of stability and handling.

FeatureAlternative: Free Base Target: Oxalate Salt Scientific Implication
CAS Number 71719-06-71415566-33-4 Distinct chemical entities.
Physical State Liquid / Pale Yellow Oil Crystalline Solid Only the oxalate allows for MP-based purity assessment.
Handling Prone to oxidation; difficult to weigh precisely.Stable; free-flowing powder.Oxalate confers necessary processability.
Melting Point N/A (Liquid at RT)195–198°C (dec) High MP indicates strong crystal lattice energy.

Expert Insight: The formation of the oxalate salt utilizes the dicarboxylic acid to bridge the basic nitrogen atoms of the pyridine and pyrrolidine rings. This acid-base reaction transforms the oily free base into a lattice-structured solid, enabling thermal analysis.

Methodological Comparison: Visual vs. Thermal
ParameterMethod A: Capillary (Visual) Method B: DSC (Thermal) Verdict
Principle Subjective visual observation of phase change.Quantitative measurement of heat flow.DSC is superior.
Decomposition Hard to distinguish "darkening" from "melting."Distinct exothermic/endothermic events.DSC separates melt from degradation.[2]
Precision ± 1.0–2.0°C (Operator dependent).± 0.1°C (Instrument dependent).DSC provides data integrity.[3][4]
Solvates Often missed (looks like "sweating").Detected as low-temp endotherms.DSC validates drying efficiency.

Experimental Protocols

Pre-Validation: Salt Formation & Isolation Workflow

Note: Ensure the sample is fully dried before analysis. Oxalates can retain moisture, which depresses the MP.

Salt_Formation_Workflow Start Start: Free Base (Oil) React Add Oxalic Acid (Solvent: EtOH/Acetone) Start->React Dissolution Precip Precipitation (Crystalline Solid) React->Precip Cooling/Stirring Filter Filtration & Washing Precip->Filter Isolation Dry Vacuum Drying (40°C, >12h) Filter->Dry Remove Solvent QC Ready for MP Validation Dry->QC Dry Powder

Figure 1: Critical path from oily free base to analyzable solid oxalate salt.

Primary Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature and identify decomposition.

  • Instrument Preparation:

    • Calibrate DSC using Indium (MP: 156.6°C) and Zinc (MP: 419.5°C) standards.

    • Purge gas: Nitrogen at 50 mL/min.

  • Sample Loading:

    • Weigh 2–4 mg of dried 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate into a standard aluminum pan.

    • Crucial Step: Use a crimped pan with a pinhole (vented). This allows decomposition gases to escape, preventing pan deformation which causes signal noise.

  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 1: Heat at 10°C/min to 250°C.

    • Note: A slower rate (e.g., 2°C/min) may result in early onset of decomposition, obscuring the true melt.

  • Analysis:

    • Identify the Endothermic Onset (Melting).[2]

    • Watch for immediate Exothermic noise or baseline drop post-melt (Decomposition).

Secondary Protocol: Capillary Method (USP <741>)

Objective: Rapid QC check or visual confirmation.

  • Preparation: Pack sample into a capillary tube to a height of 3 mm. Compact by tapping.

  • Ramp:

    • Fast ramp to 180°C.

    • Slow ramp (1°C/min) from 180°C upwards.

  • Observation:

    • Record T_start : First visible liquid droplet.

    • Record T_end : Complete liquefaction (meniscus formation).

    • Warning: If the sample turns brown/black before flowing, record as "Decomposition" and rely on DSC data.

Data Interpretation & Validation Criteria

The following table summarizes the expected performance of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate under test conditions.

ParameterAcceptance Criteria Typical Observation Troubleshooting
DSC Onset (MP) 195.0 – 198.0°C Sharp endotherm at ~196°C followed by erratic baseline.Low MP (<190°C): Check for residual solvent or excess oxalic acid.
Peak Shape Sharp, narrow endotherm.Full width at half max < 2°C.Broad Peak: Indicates amorphous content or impurities. Recrystallize.
Visual (Capillary) Clear melt or melt-dec.Sample may darken (brown) at ~195°C.Darkening <190°C: Sample is likely wet or unstable.
Volatiles < 0.5% weight loss <100°C.Flat baseline until melt.Endotherm at 80-100°C: Hydrate formation or wet sample. Dry at 50°C vacuum.
Validation Logic Flow

Use this logic gate to determine if the batch passes QC.

Validation_Logic Input Input: DSC Data Check_Volatiles Low Temp Peak (<120°C)? Input->Check_Volatiles Fail_Dry FAIL: Solvated/Wet Action: Re-dry Check_Volatiles->Fail_Dry Yes Check_MP Melting Onset 195-198°C? Check_Volatiles->Check_MP No Pass PASS: Validated Identity & Purity Check_MP->Pass Yes Fail_Impure FAIL: Impurity/Wrong Salt Action: Recrystallize Check_MP->Fail_Impure No (<195°C)

Figure 2: Decision tree for validating batch quality based on thermal data.

References

  • Benchchem. (n.d.). 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine oxalate Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorg Med Chem Lett. Retrieved from

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Retrieved from

Sources

comparative synthesis efficiency of pyridine vs pyrrolidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Synthesis Efficiency of Pyridine and Pyrrolidine Precursors

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are foundational scaffolds. Among these, the six-membered aromatic pyridine ring and the five-membered saturated pyrrolidine ring are ubiquitous. Their prevalence stems from their ability to engage in crucial biological interactions, influence physicochemical properties such as solubility and lipophilicity, and serve as versatile synthetic handles. However, the efficiency with which these critical motifs can be constructed is a pivotal factor in the pace and cost-effectiveness of a research and development program.

This guide provides a comparative analysis of the synthesis efficiency of common precursors for pyridine and pyrrolidine, moving beyond a simple recitation of named reactions to delve into the practical considerations that impact yield, scalability, and overall resource management. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed strategic decisions during synthetic route design.

The Strategic Importance of Synthesis Efficiency

In drug discovery, the rapid generation of analogs for structure-activity relationship (SAR) studies is paramount. An inefficient synthesis can create significant bottlenecks, delaying critical data and increasing project costs. Key metrics for evaluating synthesis efficiency include:

  • Chemical Yield: The amount of desired product obtained.

  • Atom Economy: The proportion of reactant atoms incorporated into the final product.

  • Step Economy: The number of synthetic steps required.

  • E-Factor (Environmental Factor): The total mass of waste generated per unit of product.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used to the mass of the final product.

This guide will focus on the practical aspects of yield and reaction complexity, which are often the primary concerns at the bench scale.

Synthesis of the Pyridine Ring: Aromaticity as a Double-Edged Sword

The synthesis of the pyridine core often involves the construction of the aromatic ring itself, a process that can require energetic conditions and can be sensitive to substituent patterns.

The Hantzsch Pyridine Synthesis

One of the most classic and reliable methods for assembling the pyridine scaffold is the Hantzsch synthesis. This multicomponent reaction offers a convergent approach to dihydropyridines, which are subsequently oxidized to the corresponding pyridine.

Mechanism Overview: The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Experimental Protocol: A Representative Hantzsch Dihydropyridine Synthesis & Oxidation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of acetic acid in ethanol.

  • Ammonia Source: Add ammonium acetate (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC until the starting materials are consumed (typically 2-4 hours).

  • Isolation of Dihydropyridine: Allow the reaction to cool to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.

  • Oxidation: Dissolve the isolated dihydropyridine in a suitable solvent like acetic acid. Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature.

  • Workup and Purification: After the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice-water and basify with a concentrated base (e.g., NaOH or NH4OH) to precipitate the pyridine product. The crude product is then collected and purified by recrystallization or column chromatography.

Efficiency Considerations:

  • Advantages: The Hantzsch synthesis is robust and often high-yielding for the initial dihydropyridine formation. Its multicomponent nature allows for significant diversity in the final product.

  • Disadvantages: It is a two-step process requiring a separate oxidation, which adds to the overall step count and can lower the cumulative yield. The oxidation step can sometimes lead to side products. The "classic" Hantzsch conditions are often not the most atom-economical.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides an alternative route that leverages the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Mechanism Overview: This method involves a Michael addition followed by condensation and cyclization.

Efficiency Considerations:

  • Advantages: It allows for the synthesis of polysubstituted pyridines that may not be readily accessible through other methods.

  • Disadvantages: The synthesis of the required pyridinium salt (the "Kröhnke salt") adds a step to the overall sequence. The reaction conditions can be harsh, and yields can be variable depending on the substrates.

Synthesis of the Pyrrolidine Ring: The Versatility of Saturated Heterocycles

The construction of the pyrrolidine ring typically involves the formation of C-N bonds through nucleophilic substitution or reductive amination, often starting from linear precursors.

Reductive Amination of 1,4-Dicarbonyls

A highly effective and common method for synthesizing pyrrolidines is the intramolecular reductive amination of a 1,4-dicarbonyl compound (specifically, a succinaldehyde derivative) with a primary amine or ammonia.

Mechanism Overview: The amine first forms a double imine (or a hemiaminal/enamine intermediate) with the dicarbonyl, which is then reduced in situ to the saturated pyrrolidine ring.

Experimental Protocol: A Representative Reductive Amination for Pyrrolidine Synthesis

  • Reaction Setup: Dissolve the 1,4-dicarbonyl precursor (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane, or acetonitrile at room temperature.

  • Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the solution. The use of STAB is often preferred as it is less toxic and the reaction can be run at a neutral or slightly acidic pH.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-12 hours).

  • Workup and Purification: Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Efficiency Considerations:

  • Advantages: This is often a high-yielding, one-pot reaction that proceeds under mild conditions. A wide variety of primary amines can be used, allowing for rapid diversification.

  • Disadvantages: The primary challenge lies in the availability and stability of the 1,4-dicarbonyl starting materials, which can be prone to self-condensation or polymerization.

Intramolecular Nucleophilic Substitution

Another powerful strategy involves the cyclization of a linear precursor containing a terminal amine and a leaving group at the appropriate distance (e.g., a 4-haloamine or a mesylated/tosylated 4-amino-1-butanol).

Mechanism Overview: This is a classic intramolecular SN2 reaction where the amine acts as the nucleophile, displacing the leaving group to form the five-membered ring.

Efficiency Considerations:

  • Advantages: This method is often very high-yielding and predictable, governed by the well-understood principles of intramolecular cyclization (Baldwin's rules).

  • Disadvantages: This is inherently a two-step process, as the linear precursor must first be synthesized. The efficiency is highly dependent on the quality of the leaving group and the absence of competing intermolecular reactions.

Head-to-Head Comparison of Synthesis Efficiency

FeaturePyridine Synthesis (e.g., Hantzsch)Pyrrolidine Synthesis (e.g., Reductive Amination)
Typical Yields 60-85% (for dihydropyridine), 70-95% (oxidation)75-95%
Step Count Often 2 steps (cyclization + oxidation)Typically 1 pot
Reaction Conditions Often requires heating (reflux)Mild, room temperature
Key Challenge The need for a separate oxidation step.Stability/availability of the 1,4-dicarbonyl precursor.
Scalability Generally scalable, but exotherms in oxidation need control.Highly scalable, often with good thermal profiles.
Diversity Generation High, via 3-4 component reaction.High, via variation of the amine component.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the synthesis of pyridine and pyrrolidine.

G cluster_0 Pyridine Synthesis (Hantzsch) A Aldehyde D Hantzsch Reaction (Condensation/Cyclization) A->D B 2 x β-Ketoester B->D C Ammonia Source C->D E Dihydropyridine Intermediate D->E F Oxidation (e.g., HNO3, CAN) E->F G Pyridine Product F->G

Caption: Workflow for Hantzsch Pyridine Synthesis.

G cluster_1 Pyrrolidine Synthesis (Reductive Amination) H 1,4-Dicarbonyl J One-Pot Reductive Amination (Imine formation + Reduction) H->J I Primary Amine I->J K Pyrrolidine Product J->K

Caption: Workflow for Pyrrolidine Synthesis via Reductive Amination.

Conclusion and Strategic Recommendations

From an efficiency standpoint, the synthesis of the saturated pyrrolidine ring is often more straightforward and higher-yielding than the construction of the aromatic pyridine ring.

  • Pyrrolidine synthesis , particularly via reductive amination, excels in step economy and typically proceeds under mild conditions, making it highly amenable to the rapid generation of analog libraries. The primary synthetic investment lies in obtaining the 1,4-dicarbonyl precursor.

  • Pyridine synthesis via classic methods like the Hantzsch reaction is a powerful tool for building complex, substituted aromatic systems. However, researchers must account for the additional oxidation step, which increases the overall step count and introduces a potential point of yield loss.

Recommendation: When planning a synthetic campaign, if the core scaffold can be either a pyridine or a pyrrolidine derivative, initial exploration via pyrrolidine synthesis is likely to provide faster access to a diverse set of molecules for initial screening. The insights gained from a pyrrolidine-based library can then inform the design of a more resource-intensive pyridine synthesis campaign if the aromatic system is deemed essential for activity. Ultimately, the choice of precursor and synthetic route must be tailored to the specific target molecule, available starting materials, and the overall goals of the research program.

References

  • Norcross, B. E., & Clement, G. (1998). The Hantzsch Dihydropyridine Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 385-397). Wiley. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate
Reactant of Route 2
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.